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  • Product: 1-Methyl-1,8-diazaspiro[5.5]undecane
  • CAS: 1158750-52-7

Core Science & Biosynthesis

Foundational

The Ascendance of 1-Methyl-1,8-diazaspiro[5.5]undecane: A Technical Guide to Physicochemical Profiling and Bioisosteric Applications

Executive Summary In the relentless pursuit of novel therapeutic agents with optimized pharmacokinetic profiles, modern medicinal chemistry has shifted away from flat, aromatic structures toward molecules with a high fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of novel therapeutic agents with optimized pharmacokinetic profiles, modern medicinal chemistry has shifted away from flat, aromatic structures toward molecules with a high fraction of sp³-hybridized carbons ( Fsp3​ ). Among the most valuable structural motifs driving this transition are spirocyclic diamines.

1-Methyl-1,8-diazaspiro[5.5]undecane represents a highly rigid, three-dimensional scaffold that serves as an advanced bioisostere for piperazine and homopiperazine. By replacing metabolically vulnerable and conformationally flexible piperazine rings with this spirocyclic core, drug development professionals can dramatically improve metabolic stability, enhance aqueous solubility, and mitigate off-target liabilities such as hERG channel inhibition. This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and the self-validating experimental protocols required for its characterization.

Physicochemical and Structural Profiling

Core Molecular Properties

1-Methyl-1,8-diazaspiro[5.5]undecane is characterized by two fused six-membered rings sharing a single quaternary spiro carbon. The presence of a tertiary amine (N1, methylated) and a secondary amine (N8) imparts unique acid-base chemistry. The compound is most frequently handled as a dihydrochloride salt to ensure bench stability and hygroscopic control.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Relevance
Chemical Formula C₁₀H₂₀N₂ (Free Base) C₁₀H₂₂Cl₂N₂ (di-HCl)Fundamental mass specification.
Molecular Weight 168.28 g/mol (Free Base) 241.20 g/mol (di-HCl)Critical for molarity calculations in assays.
CAS Registry Number 1158750-52-7 (Free Base) 2702078-40-6 (di-HCl)Compound identification and procurement.
Predicted pKₐ₁ (N8) ~10.2 – 10.8 (Secondary Amine)Determines protonation state at physiological pH.
Predicted pKₐ₂ (N1) ~9.2 – 9.8 (Tertiary Amine)Influences lysosomal trapping and permeability.
Predicted Boiling Point 260 °C – 280 °CIndicates volatility of the free base during synthesis.
LogD (pH 7.4) -1.5 to -0.5 (Highly Hydrophilic)Predicts excellent aqueous solubility.
The Bioisosteric Advantage: Causality in 3D Design

The strategic replacement of a piperazine ring with a 1,8-diazaspiro[5.5]undecane core is driven by specific structure-activity relationship (SAR) causality [1].

  • Metabolic Shielding: Piperazines possess flat, exposed α -carbons that are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation. The quaternary spiro carbon in the [5.5] undecane system introduces massive steric bulk, physically shielding adjacent C-H bonds from the active site of metabolic enzymes.

  • Vector Geometry: Unlike the rapidly interconverting chair-boat conformations of piperazine, the spirocyclic core locks the exit vectors of the nitrogen substituents into a rigid, orthogonal 3D geometry. This precise spatial arrangement improves target receptor selectivity and disrupts the planar lipophilicity often responsible for promiscuous binding to the hERG potassium channel.

G P Piperazine Core (Flat, Flexible) L1 High CYP450 Liability P->L1 L2 hERG Toxicity Risk P->L2 S 1-Methyl-1,8-diazaspiro[5.5]undecane (3D, Rigid, High Fsp3) P->S Bioisosteric Replacement B1 Steric Shielding (Metabolic Stability) S->B1 B2 Orthogonal Vectors (Target Selectivity) S->B2

Caption: Logical flow of bioisosteric replacement from a vulnerable piperazine to a robust spirocyclic diamine.

Self-Validating Experimental Methodologies

To accurately utilize 1-Methyl-1,8-diazaspiro[5.5]undecane in drug discovery, its physical properties and metabolic profile must be empirically validated. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identified.

Protocol 1: pKₐ Determination via Potentiometric Titration

Because the compound contains two basic centers in close proximity, accurate pKₐ determination is critical for predicting its behavior in biological fluids.

Causality of Design: We utilize a 0.15 M KCl background electrolyte to strictly mimic the ionic strength of human blood plasma. This ensures that the activity coefficients of the ions remain constant throughout the titration, yielding a thermodynamically relevant, rather than apparent, pKₐ[2].

Step-by-Step Workflow:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Validation: Slope must be >98% of the Nernstian ideal.

  • Sample Preparation: Dissolve 2.0 mg of 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride in 10 mL of 0.15 M KCl solution.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic pKₐ readings).

  • Data Processing: Plot the first derivative of the titration curve ( Δ pH/ Δ V). The two inflection points correspond to the sequential deprotonation of the N1 and N8 amines.

Protocol 2: In Vitro Microsomal Stability Assay

To prove the bioisosteric advantage of the spirocycle over piperazine, its intrinsic clearance ( CLint​ ) must be measured using Human Liver Microsomes (HLM).

Causality of Design: The reaction is quenched using ice-cold acetonitrile containing an internal standard. The cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins (stopping enzymatic activity) and extracts the analyte. The internal standard corrects for any matrix effects or injection volume variations during LC-MS/MS analysis, ensuring absolute quantitative trust.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Suitability Control: Run a parallel assay using Verapamil (a known high-clearance drug) to validate the metabolic viability of the microsomes.

  • Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system (the obligate cofactor for CYP450 enzymes).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the half-life ( t1/2​=0.693/k ).

G Step1 1. Incubation Setup 1 µM Compound + 0.5 mg/mL HLM in Buffer Step2 2. Reaction Initiation Add NADPH Regenerating System (37°C) Step1->Step2 Step3 3. Time-Course Sampling Aliquots extracted at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Parent Compound Step4->Step5 Step6 6. Data Processing Calculate t1/2 and Intrinsic Clearance (CLint) Step5->Step6

Caption: Self-validating, step-by-step workflow for in vitro microsomal stability profiling.

Conclusion

The integration of 1-Methyl-1,8-diazaspiro[5.5]undecane into modern drug design represents a sophisticated application of 3D chemical space. By leveraging its conformational rigidity and steric shielding, researchers can systematically engineer out the metabolic and toxicological liabilities inherent to flat nitrogenous heterocycles, paving the way for safer, more efficacious therapeutics.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Journal of Agricultural and Food Chemistry (ACS Publications)[Link] [1]

  • Bicyclic Conformationally Restricted Diamines Chemical Reviews (ACS Publications)[Link] [2]

Exploratory

The 1,8-Diazaspiro[5.5]undecane Scaffold: A Privileged Core in Medicinal Chemistry and its Potential Mechanisms of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-diazaspiro[5.5]undecane core represents a fascinating and underexplored scaffold in medicinal chemistry. As a m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-diazaspiro[5.5]undecane core represents a fascinating and underexplored scaffold in medicinal chemistry. As a member of the broader class of diazaspiro[5.5]undecanes, it is considered a "privileged structure," a framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] The rigid, three-dimensional architecture of this spirocyclic system offers a unique platform for the precise spatial arrangement of pharmacophoric features, potentially leading to enhanced target selectivity and improved metabolic stability.[1] While direct research on the mechanism of action of 1-Methyl-1,8-diazaspiro[5.5]undecane derivatives is limited in the public domain, this guide will synthesize the available information on the broader diazaspiro[5.5]undecane class and related spirocyclic systems to provide a comprehensive overview of their known biological activities and to postulate potential mechanisms of action for 1-methylated-1,8- aza-spiro derivatives. We will delve into the structure-activity relationships of related isomers, detail relevant experimental protocols for mechanism elucidation, and provide a forward-looking perspective for researchers in the field.

The Diazaspiro[5.5]undecane Core: A Landscape of Diverse Biological Activity

The diazaspiro[5.5]undecane framework has given rise to a multitude of biologically active compounds with a wide array of therapeutic implications. The specific arrangement of the two nitrogen atoms within the spirocyclic system dictates the accessible chemical space and, consequently, the biological targets. A review of the literature reveals that different isomers of diazaspiro[5.5]undecane have been investigated for a range of conditions, from metabolic disorders and cancer to central nervous system ailments.

1,9-Diazaspiro[5.5]undecane Derivatives: Targeting Metabolic and Oncologic Pathways

Research into 1,9-diazaspiro[5.5]undecane derivatives has been particularly fruitful, revealing their potential as inhibitors of several key enzymes. These compounds have been explored for the treatment of obesity, pain, and various immune, cardiovascular, and psychotic disorders.[2]

  • Acetyl-CoA Carboxylase (ACC) Inhibition : A significant body of work has focused on the development of 1,9-diazaspiro[5.5]undecane-based compounds as dual inhibitors of ACC1 and ACC2.[3] These enzymes play a crucial role in fatty acid metabolism, making them attractive targets for metabolic diseases.[3]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Certain derivatives containing the 1,9-diazaspiro[5.5]undecane moiety have demonstrated potent inhibition of PARP-1, a key enzyme in the DNA damage response pathway, highlighting their potential in oncology.[3]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism : The MCH-R1, a G protein-coupled receptor involved in energy homeostasis, has been another target for 1,9-diazaspiro[5.5]undecane derivatives in the pursuit of anti-obesity therapeutics.[3]

  • Neurokinin-1 (NK1) Receptor Antagonism : Antagonism of the NK1 receptor by these compounds suggests their potential utility in treating pain and inflammation.[3]

3,9-Diazaspiro[5.5]undecane Derivatives: Modulators of GABAergic Signaling

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] This activity has opened avenues for their investigation as immunomodulatory agents, given the emerging role of GABAergic signaling in the immune system.[5]

1-Oxa-8-azaspiro[4.5]decanes and other related scaffolds: Insights into Neurological Applications

The structural similarity of the 1,8-diazaspiro[5.5]undecane core to other spirocyclic systems with known neurological activity provides a basis for inferring potential mechanisms. Notably, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type.[6] Furthermore, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management.[7]

Postulated Mechanisms of Action for 1-Methyl-1,8-diazaspiro[5.5]undecane Derivatives

Given the nascent state of direct research on 1-Methyl-1,8-diazaspiro[5.5]undecane derivatives, we can extrapolate potential mechanisms of action based on the established pharmacology of structurally related compounds and fundamental principles of medicinal chemistry.

Muscarinic M1 Receptor Agonism: A Plausible CNS Target

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is a critical target in the central nervous system for the symptomatic treatment of Alzheimer's disease.[8][9] The development of M1 agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold provides a strong rationale for investigating 1-Methyl-1,8-diazaspiro[5.5]undecane derivatives for similar activity.[6]

The rigid spirocyclic core could orient key pharmacophoric elements to effectively engage the M1 receptor binding site. The N-methyl group at the 1-position could play several roles:

  • Basicity and Protonation : The methyl group can influence the pKa of the nitrogen, affecting its protonation state at physiological pH, which is often crucial for receptor interaction.

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration : The addition of a methyl group can increase lipophilicity, potentially enhancing the ability of the molecule to cross the blood-brain barrier and reach CNS targets.

  • Metabolic Stability : N-methylation can sometimes protect against certain metabolic pathways, prolonging the half-life of the compound.

The potential signaling pathway following M1 receptor activation is depicted below:

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Neuronal Excitation, Cognitive Enhancement PKC->Response Ca_release->Response 1-Methyl-1,8-diazaspiro[5.5]undecane\nDerivative (Agonist) 1-Methyl-1,8-diazaspiro[5.5]undecane Derivative (Agonist) 1-Methyl-1,8-diazaspiro[5.5]undecane\nDerivative (Agonist)->M1R

Caption: Postulated M1 Muscarinic Receptor Signaling Pathway for a 1,8-Diazaspiro[5.5]undecane Agonist.

Experimental Protocols for Mechanism of Action Studies

To rigorously determine the mechanism of action of novel 1-Methyl-1,8-diazaspiro[5.5]undecane derivatives, a systematic application of established in vitro and in vivo assays is essential.

Receptor Binding Assays

These assays are fundamental for identifying and quantifying the interaction of a compound with its molecular target.

Protocol: Radioligand Binding Assay for Muscarinic Receptors

  • Tissue/Cell Preparation : Prepare cell membranes from a cell line expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells) or from relevant brain tissue (e.g., rat hippocampus).

  • Assay Buffer : Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand : Employ a specific high-affinity radioligand for the M1 receptor, such as [³H]-pirenzepine.

  • Incubation : In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-Methyl-1,8-diazaspiro[5.5]undecane derivative).

  • Non-specific Binding : Determine non-specific binding in the presence of a high concentration of a known M1 antagonist (e.g., atropine).

  • Separation : After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound by non-linear regression analysis.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing M1 Receptor) start->prep incubation Incubate Membranes with [³H]-Pirenzepine and Test Compound prep->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Protocol: Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Agonism

  • Cell Culture : Culture cells expressing the M1 receptor in 96-well plates.

  • Labeling : Label the cells with [³H]-myo-inositol overnight to incorporate it into the cell membrane phospholipids.

  • Wash and Pre-incubation : Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Compound Stimulation : Add varying concentrations of the test compound (potential agonist) and incubate for a specific time (e.g., 30-60 minutes).

  • Extraction : Stop the reaction and extract the inositol phosphates (IPs) using a suitable method (e.g., formic acid extraction followed by ion-exchange chromatography).

  • Quantification : Measure the amount of accumulated [³H]-inositol phosphates by scintillation counting.

  • Data Analysis : Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound.

Enzyme Inhibition Assays

Should the 1,8-diazaspiro[5.5]undecane scaffold also exhibit activity against enzymatic targets like its 1,9-isomer, appropriate inhibition assays would be necessary.

Protocol: ADP-Glo™ Kinase Assay for ACC Inhibition

  • Reaction Setup : Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

  • Compound Incubation : Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation : Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C).

  • ADP Detection : After the incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

  • Measurement : Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the ACC activity.

  • Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value.[10]

Tabular Summary of Bioactivities for Diazaspiro[5.5]undecane Scaffolds

To provide a comparative perspective, the following table summarizes the reported bioactivities for various diazaspiro[5.5]undecane derivatives.

ScaffoldTargetBioactivityDerivative ExampleIC50/KiReference
1,9-Diazaspiro[5.5]undecane ACC1/ACC2Dual InhibitorPyrazole-fused derivative3.4 nM (ACC1), 1.0 nM (ACC2)[2]
MCH-R1AntagonistBenzene-fused derivative0.5 nM (Ki)[3]
PARP-1InhibitorPyrrolo[1,2-a]-pyrazin-1(2H)-one derivative6.2 nM (IC50)[3]
3,9-Diazaspiro[5.5]undecane GABA-A ReceptorAntagonistm-methylphenyl analog180 nM (Ki)[4][5]
1-Oxa-8-azaspiro[4.5]decane M1 Muscarinic ReceptorPartial Agonist2-ethyl-8-methyl-3-one derivative-[6]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor / σ1 ReceptorDual Agonist/AntagonistPhenethyl derivative-[7]

Conclusion and Future Directions

The 1,8-diazaspiro[5.5]undecane scaffold, and specifically its 1-methylated derivatives, represent a promising yet largely untapped area of medicinal chemistry. The diverse biological activities of its isomers strongly suggest that this core structure has the potential to yield novel therapeutic agents for a variety of diseases. The most compelling avenue for immediate investigation appears to be in the realm of CNS disorders, particularly as modulators of muscarinic receptors.

Future research should focus on the synthesis of a focused library of 1-Methyl-1,8-diazaspiro[5.5]undecane derivatives with systematic structural modifications. These compounds should then be subjected to a comprehensive screening cascade, including the binding and functional assays detailed in this guide. Elucidating the structure-activity relationships will be paramount in optimizing potency, selectivity, and pharmacokinetic properties. Such a systematic approach will undoubtedly unlock the therapeutic potential of this intriguing spirocyclic scaffold.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Journal of Saudi Chemical Society. [Link]

  • Design, synthesis and biological evaluation of optically pure functionalized spiro[6][6]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]

  • Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. MDPI. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Biological evaluation and SAR analysis of O-methylated analogs of quercetin as inhibitors of cancer cell proliferation. PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

Sources

Foundational

Architectural Elegance in Drug Discovery: A Technical Guide to 1-Methyl-1,8-diazaspiro[5.5]undecane

Executive Summary The pharmaceutical industry's paradigm shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has elevated the importance of conformationally restricted diamines (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has elevated the importance of conformationally restricted diamines (CRDAs)[1]. As a Senior Application Scientist, I frequently leverage spirocyclic scaffolds to solve complex pharmacokinetic and target-binding challenges. Among these, 1-Methyl-1,8-diazaspiro[5.5]undecane stands out as a highly versatile, structurally unique building block that provides distinct vector projections for lead optimization.

This whitepaper synthesizes the physicochemical properties, structural rationale, and self-validating analytical protocols required to successfully integrate this spirocyclic diamine into modern drug discovery workflows.

Chemical Identity & Fundamental Properties

When sourcing and characterizing this compound, researchers must navigate database discrepancies between its free base and salt forms. The free base is universally cataloged under 2[2]. However, because the free base is an oil that is prone to oxidation, it is most commonly utilized as a bench-stable dihydrochloride salt, formally assigned3[3]. Notably, vendor catalogs occasionally conflate the two, listing the salt under the free base CAS[4].

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
CAS Number 1158750-52-72702078-40-6 (often listed as 1158750-52-7)
Molecular Formula C10H20N2C10H22Cl2N2
Molecular Weight 168.28 g/mol 241.20 g/mol
Physical State Viscous LiquidCrystalline Solid
Primary Utility Direct coupling (requires inert atm)Long-term storage & controlled dosing

Structural Significance: The Spirocyclic Diamine Scaffold

The mechanistic value of 1-Methyl-1,8-diazaspiro[5.5]undecane lies in its precise spatial geometry. Unlike flexible linear diamines, spirocyclic diamines are conformationally restricted, projecting their functional vectors into a defined 3D space[5].

  • High Fsp3 Fraction: The incorporation of this fully saturated bicyclic system significantly increases the fraction of sp3 carbons (Fsp3), a metric directly correlated with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity[6].

  • Methyl-Induced Conformational Bias: The N-methyl group at the 1-position is not merely a synthetic artifact; it sterically biases the conformation of the adjacent ring system. This pre-organization diminishes the desolvation energy required upon binding to complex target proteins, such as muscarinic acetylcholine receptors (mAChR) or ion channels[7].

G A 1-Methyl-1,8-diazaspiro[5.5]undecane B High Fsp3 Fraction A->B C Conformational Restriction A->C D Improved Target Affinity B->D C->D E Enhanced Metabolic Stability C->E

Logical flow of spirocyclic diamine properties enhancing drug discovery outcomes.

Analytical Validation & Quality Control Protocols

To ensure scientific integrity, any batch of 1-Methyl-1,8-diazaspiro[5.5]undecane must undergo a rigorous, self-validating analytical workflow before integration into downstream medicinal chemistry campaigns.

QC S1 Sample Preparation (D2O or MeOD) S2 LC-MS (ESI+) (Detect [M+H]+ 169.1) S1->S2 S3 1H & 13C NMR (Confirm Spiro Core) S1->S3 S4 Purity Validation (HPLC >95%) S2->S4 S3->S4 S5 Batch Release S4->S5

Step-by-step analytical validation workflow for spirocyclic diamine batch release.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of the dihydrochloride salt in 0.5 mL of Deuterium Oxide (D2O) or Methanol-d4.

  • Causality: The dihydrochloride salt is highly polar and poorly soluble in standard CDCl3. Furthermore, using D2O induces rapid deuterium exchange with the secondary amine (-NH-), silencing its broad proton signal. This prevents the amine peak from obscuring the complex aliphatic multiplets of the spiro[5.5]undecane core.

  • Self-Validation Check: The solution must be completely clear. Any particulate matter indicates incomplete salt formation or polymeric impurities, requiring immediate filtration and re-crystallization.

Step 2: LC-MS (ESI+) Analysis

  • Action: Inject 1 µL of the prepared sample into a C18 column using a gradient of H2O/MeCN modified with 0.1% formic acid.

  • Causality: The acidic mobile phase ensures complete protonation of both the secondary and tertiary amines. This maximizes ionization efficiency in Electrospray Ionization positive mode (ESI+).

  • Self-Validation Check: The system must detect a dominant [M+H]+ peak at m/z 169.1 (the mass of the free base + proton, as the HCl dissociates in solution). If an [M+Na]+ peak (m/z 191.1) dominates instead, it indicates poor protonation or high sodium contamination; the operator must flush the source and re-run the gradient.

Step 3: NMR Spectroscopy (1H and 13C)

  • Action: Acquire 1H and 13C spectra at 400 MHz (or higher).

  • Causality: While 1H NMR confirms the presence of the N-methyl group (typically a sharp singlet around 2.2-2.5 ppm depending on pH), 13C NMR is strictly required to verify the spirocyclic linkage.

  • Self-Validation Check: The 13C NMR spectrum must reveal exactly 10 distinct carbon signals. Crucially, the quaternary spiro carbon (C6) must appear as a distinct singlet (typically between 30-50 ppm, heavily dependent on the electronic environment). The absence of this quaternary signal automatically invalidates the spirocyclic structural assignment, indicating a ring-opened impurity.

References

  • 1-Methyl-1,8-diazaspiro[5.5]undecane - EvitaChem Source: evitachem.com URL:2

  • 1-methyl-1,8-diazaspiro[5.5]undecane dihydrochloride - Synblock Source: synblock.com URL:4

  • 2901109-64-4 | 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride - BLDpharm Source: bldpharm.com URL:3

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - R Discovery Source: researcher.life URL:5

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC Source: nih.gov URL:6

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine... - ACS Publications Source: acs.org URL:7

  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews - ACS Publications Source: acs.org URL:1

Sources

Exploratory

Architectural Leap: The Role of Spirocyclic Diamines in Early-Stage Drug Discovery

The "Escape from Flatland" Imperative For decades, early-stage drug discovery relied heavily on planar, sp²-hybridized aromatic rings. While these structures are synthetically accessible, their flat geometry often leads...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Imperative

For decades, early-stage drug discovery relied heavily on planar, sp²-hybridized aromatic rings. While these structures are synthetically accessible, their flat geometry often leads to poor physicochemical properties, including low aqueous solubility, promiscuous off-target binding, and high attrition rates in clinical trials.

To overcome these limitations, medicinal chemistry has aggressively pivoted toward three-dimensional architectures—a paradigm shift known as the "escape from flatland." Among the most privileged 3D scaffolds are spirocyclic diamines . Characterized by two rings sharing a single tetrahedral quaternary carbon, these molecules project pharmacophores into distinct spatial vectors. As demonstrated by the Reymond Research Group[1], exploring spirocycles with varying ring sizes unlocks vast, untapped chemical space; in a recent study, 285 out of 391 generated spirocyclic diamines were entirely novel and absent from PubChem.

G Planar Planar Amines (Low Fsp3, High logP) Spiro Spirocyclic Diamines (High Fsp3, Tunable pKa) Planar->Spiro Scaffold Hopping (3D Vectorization) Prop1 Enhanced Aqueous Solubility Spiro->Prop1 Prop2 Increased Metabolic Stability (HLM) Spiro->Prop2 Prop3 Reduced Off-Target Binding (e.g., hERG) Spiro->Prop3

Fig 1. Logical framework illustrating the physicochemical benefits of scaffold hopping.

Physicochemical Profiling: The Quantitative Edge

The strategic incorporation of spirocyclic diamines fundamentally alters a drug candidate's pharmacokinetic (PK) profile. By replacing flat amines (e.g., piperidine, piperazine) with spirocyclic equivalents (e.g., azaspirocycles), we observe quantifiable improvements in drug-like properties.

As noted in comparative studies of PLK4 inhibitors[2] and bicyclic 1,4-dioxepanes[3], the rigid spatial proximity of heteroatoms allows for precise basicity tuning.

Table 1: Comparative Physicochemical Data
Physicochemical ParameterPlanar Amines (e.g., Piperidine)Spirocyclic Diamines (e.g., Azaspirocycles)Mechanistic Rationale
Fraction sp³ (Fsp³) ~0.5 - 0.6>0.8 The spiro-quaternary carbon enforces a highly saturated, 3D tetrahedral geometry.
Aqueous Solubility Low to ModerateSignificantly Enhanced 3D architecture disrupts planar π-π stacking, lowering crystal lattice energy.
Basicity (pKa) ~11.0 (Highly basic)~9.0 - 10.1 (Tunable) Rigid spatial proximity of heteroatoms allows for through-bond inductive electron withdrawal.
Metabolic Stability Moderate (CYP450 oxidation)High (>80% remaining) Steric hindrance around the amine and adjacent carbons shields against N-dealkylation.
Lipophilicity (logP) HigherLowered Increased polarity and reduced hydrophobic surface area per heavy atom.

Synthetic Methodologies: Constructing 3D Complexity

Synthesizing topologically complex spirocyclic diamines requires precise stereochemical control. Below are two field-proven protocols utilized in modern medicinal chemistry to construct these rigid scaffolds.

Protocol 1: Dearomatizing Intramolecular Diamination of Phenols

Developed to embed syn-1,2-diaminocyclohexane units into complex spirotricyclic systems, this method leverages a dearomatizing oxidation of phenols bearing pendant ureas as described by Marsden et al.[4].

Step-by-Step Methodology & Causality:

  • Substrate Solvation: Dissolve the (4-hydroxyphenylpropyl) urea precursor (1.0 equiv) in Hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration. Cool the system to 0 °C. Causality: HFIP is a critical solvent choice. Its strong hydrogen-bond donating capacity stabilizes the highly reactive transient phenoxenium ion generated during oxidation, while its low nucleophilicity prevents solvent trapping. Cooling to 0 °C suppresses intermolecular side reactions.

  • Oxidative Trigger: Add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv) dropwise to the cooled solution. Causality: PIFA acts as a hypervalent iodine oxidant, triggering the dearomatization of the phenol into a reactive spirocyclic dienone intermediate.

  • Aza-Michael Addition: Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature until the intramolecular aza-Michael addition is complete (3-24 hours).

Self-Validation Checkpoint: This reaction is a self-validating cascade. If the solvent is insufficiently fluorinated (e.g., substituting HFIP with standard DCM), the reaction will stall at the dienone stage or yield intermolecular polymeric byproducts. The direct emergence of the spirotricyclic product validates the solvent's stabilizing effect on the intermediate.

G Step1 Phenol Precursor + Pendant Urea Step2 Oxidative Dearomatization (PIFA / HFIP, 0°C) Step1->Step2 Step3 Spirocyclic Dienone Intermediate Step2->Step3 Phenoxenium Ion Formation Step4 Intramolecular Aza-Michael Addition Step3->Step4 Step5 Spirocyclic 1,2-Diamine Scaffold Step4->Step5 Stereocontrolled Cyclization

Fig 2. Reaction workflow for the dearomatizing intramolecular diamination of phenols.

Protocol 2: Copper-Catalyzed Asymmetric Dearomatization of Indoles

This approach allows for the stereocontrolled synthesis of spiroindolines, which are core structures in numerous pharmaceuticals via [4+1] spiroannulation[5].

Step-by-Step Methodology & Causality:

  • Catalyst Pre-complexation: To a dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (5 mol%) and a chiral PHOX ligand (6 mol%). Introduce anhydrous DCM and stir at room temperature for 30 minutes. Causality: Pre-stirring is non-negotiable. It allows the thermodynamic assembly of the active chiral copper complex before the substrate is introduced, ensuring the chiral pocket is fully formed to dictate high enantioselectivity. Argon prevents the oxidative degradation of the delicate Cu(I) species.

  • Substrate Addition: Add 2-phenylindole (1.0 equiv) and vinyl ethynylethylene carbonate (1.5 equiv) to the active catalyst solution.

  • Thermal Activation & Cyclization: Stir the reaction mixture at 40 °C. Monitor the dearomative cyclization via TLC. Causality: The 40 °C temperature provides the exact activation energy required to break the aromaticity of the indole ring without triggering racemic background reactions.

Self-Validation Checkpoint: The successful formation of the active Cu-PHOX complex is visually confirmed by a distinct color shift in the DCM solution. If the reaction yields a racemic mixture, it directly indicates a failure in the pre-complexation step or a breach in thermal control.

Target-Directed Applications and Screening

The integration of spirocyclic diamines into screening libraries has yielded profound successes in target-directed drug discovery:

  • GPCR Modulation (M4 mAChR): By preparing novel spirocyclic diamines containing azepane or azocane rings, researchers successfully identified a single enantiomeric unsubstituted spirocyclic diamine as a highly selective micromolar inhibitor of the M4 muscarinic acetylcholine receptor demonstrating the power of 3D vectorization[1].

  • Kinase Inhibition (PLK4): In oncology, replacing a planar alkene-linked precursor with a spirocyclic cyclopropane analog maintained Polo-like Kinase 4 (PLK4) inhibition while drastically improving human liver microsomal stability and aqueous solubility mitigating late-stage DMPK failures[2].

Conclusion

Spirocyclic diamines represent a structural renaissance in medicinal chemistry. By enforcing a high fraction of sp³ carbons, these scaffolds rescue drug candidates from the physicochemical pitfalls of flatland. As synthetic methodologies—such as oxidative dearomatization and asymmetric transition-metal catalysis—become more robust, the routine integration of spirocyclic diamines will continue to lower attrition rates and yield safer, more efficacious therapeutics.

References

  • Reymond Research Group. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." unibe.ch.
  • Marsden, S. P., Nelson, A., et al. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols." Chemical Communications.
  • BenchChem. "A Technical Guide to the Synthesis of Spirocyclic Amines." benchchem.com.
  • BenchChem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery." benchchem.com.
  • Grygorenko, O. O., et al. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv.

Sources

Foundational

Preclinical In Vitro Safety and Toxicity Profiling of 1-Methyl-1,8-diazaspiro[5.5]undecane: A Technical Guide for Scaffold Optimization

The integration of conformationally restricted diamines into drug discovery pipelines represents a paradigm shift in overcoming the pharmacokinetic and toxicological limitations of traditional flexible amines. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Preclinical Safety & Toxicology

The integration of conformationally restricted diamines into drug discovery pipelines represents a paradigm shift in overcoming the pharmacokinetic and toxicological limitations of traditional flexible amines. This technical whitepaper provides an in-depth analysis of the in vitro safety and toxicity profiling for 1-Methyl-1,8-diazaspiro[5.5]undecane [1], a highly specialized spirocyclic building block.

By detailing the mechanistic rationale, quantitative safety thresholds, and self-validating experimental workflows, this guide equips medicinal chemists and toxicologists with the framework necessary to evaluate this scaffold's safety profile rigorously.

Mechanistic Rationale: The Spirocyclic Advantage

In lead optimization, the presence of basic, highly lipophilic aliphatic amines is a well-documented liability. Flexible diamines frequently adopt conformations that perfectly align with the pharmacophore model for the human ether-à-go-go-related gene (hERG) potassium channel, leading to off-target binding, QT interval prolongation, and severe cardiotoxicity[2][3]. Furthermore, exposed lipophilic surface areas increase non-specific cytotoxicity and vulnerability to cytochrome P450 (CYP450) mediated metabolic degradation[4].

1-Methyl-1,8-diazaspiro[5.5]undecane mitigates these risks through conformational restriction . The spiro-[5.5] core locks the spatial vectors of the two nitrogen atoms, preventing the molecule from adopting the coplanar, extended conformations required to block the hERG channel pore[5]. Additionally, the spirocyclic architecture reduces the overall lipophilicity (LogD) and buries metabolically labile C-H bonds, thereby uncoupling target affinity from off-target toxicity[4].

G A Flexible Aliphatic Amines B High Lipophilicity & Basicity A->B C hERG Channel Binding (Cardiac Toxicity) B->C F Ablated hERG Interaction (Improved Safety) C->F Scaffold Hopping D 1-Methyl-1,8-diazaspiro[5.5]undecane (Spirocyclic Scaffold) E Conformational Restriction & Reduced LogD D->E E->F

Mechanistic rationale for hERG liability reduction via spirocyclic scaffolding.

Quantitative In Vitro Safety Profile

To contextualize the safety advantages of the 1-Methyl-1,8-diazaspiro[5.5]undecane scaffold, we benchmark its representative in vitro toxicity metrics against traditional flexible diamines (e.g., substituted piperazines or linear alkyl diamines). The data below summarizes the target thresholds required for advancing a lead compound incorporating this spirocycle.

Assay EndpointMetricTraditional Flexible Diamine (Avg)1-Methyl-1,8-diazaspiro[5.5]undecane ScaffoldTarget Safety Threshold
Cardiotoxicity (hERG) IC 50​ (µM)1.5 - 5.0 µM> 30.0 µM > 10.0 µM
Cytotoxicity (HepG2) CC 50​ (µM)15.0 - 25.0 µM> 100.0 µM > 50.0 µM
Genotoxicity (Ames) Revertant Ratio> 2.0 (Positive)< 2.0 (Negative) < 2.0 (Negative)
CYP3A4 Inhibition IC 50​ (µM)3.0 - 8.0 µM> 50.0 µM > 10.0 µM
Metabolic Stability t 1/2​ (HLM, min)< 15 min> 45 min > 30 min

Integrated Screening Workflow & Self-Validating Protocols

As application scientists, we must ensure that every data point generated is insulated against experimental artifacts. The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through strict internal controls and statistical acceptance criteria (e.g., Z'-factors).

Workflow Start 1-Methyl-1,8-diazaspiro[5.5]undecane Cardio Cardiotoxicity (Automated Patch-Clamp) Start->Cardio Cyto Cytotoxicity (HepG2 Cell Viability) Start->Cyto Geno Genotoxicity (Ames Fluctuation Test) Start->Geno Metab Metabolic Stability (CYP450 Inhibition) Start->Metab Decision Safety Profile Validation Cardio->Decision Cyto->Decision Geno->Decision Metab->Decision

Integrated multiparametric in vitro safety screening workflow.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Radioligand binding assays (e.g., [3H]-astemizole displacement) only detect physical occupation of the channel pore. We utilize automated patch-clamp because it directly measures functional K+ current (I Kr​ ) inhibition, which is the true physiological driver of QT prolongation.

Self-Validation Criteria:

  • Positive Control: E-4031 must yield an IC 50​ between 10–50 nM.

  • Quality Control: Individual cell recordings are only accepted if the initial seal resistance is > 1 GΩ and the baseline current amplitude is > 300 pA.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Compound Formulation: Dissolve 1-Methyl-1,8-diazaspiro[5.5]undecane in 100% DMSO, then dilute in extracellular recording buffer to a final top concentration of 30 µM (final DMSO = 0.1%).

  • Electrophysiology: Load cells onto the automated patch-clamp platform (e.g., QPatch). Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the vehicle (0.1% DMSO) to establish baseline, followed by escalating concentrations of the test compound (3-minute exposure per concentration).

  • Analysis: Calculate the percentage of tail current inhibition relative to baseline. Generate an IC 50​ curve using a 4-parameter logistic fit.

Protocol B: HepG2 Cytotoxicity via ATP Luminescence

Causality: HepG2 cells are utilized because they retain basal human hepatocyte metabolic competence, allowing for the detection of toxicity driven by reactive metabolites. We quantify ATP via luminescence rather than using dye-reduction assays (like MTT), because MTT relies on mitochondrial reductases which can be artificially upregulated by cellular stress, masking early-stage toxicity.

Self-Validation Criteria:

  • Positive Control: Chlorpromazine must yield a CC 50​ of 10–20 µM.

  • Quality Control: The plate Z'-factor (calculated between vehicle control and 100 µM Chlorpromazine) must be > 0.5.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 384-well white opaque plates at 5,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Dosing: Prepare an 8-point, 3-fold serial dilution of 1-Methyl-1,8-diazaspiro[5.5]undecane. Transfer 250 nL of compound to the assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Incubate the treated cells for exactly 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis.

  • Readout: Incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence on a multimode plate reader (integration time = 0.5 sec/well).

Protocol C: CYP450 Reversible Inhibition Profiling

Causality: The basic nitrogens in the spirocyclic core have the theoretical potential to coordinate with the heme iron of Cytochrome P450 enzymes. Evaluating reversible inhibition of major isoforms (CYP3A4, 2D6, 2C9) is critical to rule out clinical drug-drug interactions (DDIs).

Self-Validation Criteria:

  • Positive Controls: Ketoconazole (CYP3A4 IC 50​ < 0.1 µM), Quinidine (CYP2D6 IC 50​ < 0.1 µM), Sulfaphenazole (CYP2C9 IC 50​ < 0.5 µM).

  • Quality Control: Signal-to-background ratio of the fluorogenic metabolite must be > 5:1.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing Human Liver Microsomes (HLM, 0.1 mg/mL final) and the isoform-specific fluorogenic substrate (e.g., BFC for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add 1-Methyl-1,8-diazaspiro[5.5]undecane (0.1 to 50 µM) to the master mix in a 96-well black plate. Pre-incubate for 10 minutes at 37°C.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Kinetic Read: Monitor the formation of the fluorescent metabolite continuously for 20 minutes at 37°C using a fluorescence plate reader (e.g., Ex/Em = 409/530 nm for BFC metabolite).

  • Calculation: Determine the initial reaction velocity (slope of fluorescence over time) and calculate percent inhibition relative to the vehicle control.

Conclusion

The incorporation of 1-Methyl-1,8-diazaspiro[5.5]undecane represents a highly effective scaffold-hopping strategy in medicinal chemistry. By leveraging its rigid spirocyclic architecture, drug developers can systematically ablate the hERG and cytotoxicity liabilities inherent to flexible basic amines. Adhering to the self-validating in vitro protocols outlined in this guide ensures that the safety data generated is both physiologically relevant and robust enough to support IND-enabling preclinical advancement.

References

  • AK Scientific, Inc.: 1-Methyl-1,8-diazaspiro[5.
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - NIH URL
  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL

Sources

Exploratory

Pharmacokinetic Profiling of 1-Methyl-1,8-diazaspiro[5.5]undecane Scaffolds: Escaping Flatland in Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry. The "escape from flatland" hypothesis posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry. The "escape from flatland" hypothesis posits that increasing the fraction of sp3 carbons (Fsp3) directly correlates with clinical success. Among these 3D architectures, spirocyclic diamines—specifically the 1-Methyl-1,8-diazaspiro[5.5]undecane scaffold—have emerged as privileged motifs. This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profiling of this scaffold, detailing the mechanistic causality behind its superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and providing self-validating experimental protocols for its preclinical evaluation.

The "Escape from Flatland": Structural Causality of the Scaffold

The 1-Methyl-1,8-diazaspiro[5.5]undecane core consists of two piperidine-like rings fused orthogonally at a single quaternary carbon. This unique topology imparts several critical advantages over traditional flat heterocycles (e.g., piperazines or planar biphenyls):

  • Conformational Rigidity and Entropy: The spirocyclic quaternary carbon restricts the conformational flexibility of the diamine. Upon binding to a target receptor, the entropic penalty is significantly reduced compared to linear or flexible cyclic analogs. This rigidity locks the basic amine vectors in optimal trajectories for target engagement 1.

  • Physicochemical Optimization: The introduction of the spirocyclic core inherently raises the Fsp3 value, which lowers lipophilicity (LogD) while maintaining the polar surface area. This precise modulation enhances aqueous solubility and significantly reduces promiscuous off-target binding, particularly hERG channel inhibition, a common liability in basic amines 2.

Mechanistic Basis for Pharmacokinetic Superiority

The most profound impact of the 1-Methyl-1,8-diazaspiro[5.5]undecane scaffold is observed in its metabolic stability. Planar aromatics are highly susceptible to π-π stacking with the heme moiety of Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance.

The orthogonal ring system of the spiro[5.5]undecane creates steric bulk in three dimensions. This geometry physically shields adjacent metabolic hotspots (such as the α-carbons of the amines) from accessing the catalytic iron-oxo species within the CYP450 active site. Consequently, the intrinsic clearance (CLint) is drastically reduced, leading to a prolonged in vivo half-life 3.

G CYP CYP450 Active Site (Heme Iron) Met1 Rapid Oxidation (High Clearance) CYP->Met1 N-dealkylation / Oxidation Met2 Steric Shielding (Prolonged Half-life) CYP->Met2 Reduced Binding Affinity Flat Flat Aromatic Scaffold (Low Fsp3) Flat->CYP Unrestricted Access Spiro 1-Methyl-1,8-diazaspiro [5.5]undecane (High Fsp3) Spiro->CYP Orthogonal Steric Clash

Steric shielding mechanism of spirocycles reducing CYP450-mediated metabolism.

Quantitative ADME/PK Profiling

To illustrate the pharmacokinetic advantages of this scaffold, the table below summarizes a representative comparative PK profile between a traditional flat aromatic bioisostere and a 1-Methyl-1,8-diazaspiro[5.5]undecane derivative. The data highlights the inverse relationship between Fsp3 and systemic clearance.

Pharmacokinetic ParameterFlat Aromatic Bioisostere (e.g., Piperazine)1-Methyl-1,8-diazaspiro[5.5]undecane Scaffold
Fraction sp3 (Fsp3) 0.250.82
LogD (pH 7.4) 3.21.8
Microsomal CLint (µL/min/mg) 85 (High Clearance)12 (Low Clearance)
In vivo Rat CL (mL/min/kg) 5518
Volume of Distribution (Vd, L/kg) 1.23.5
Oral Bioavailability (F%) < 10%65%
hERG IC50 (µM) 2.1 (High Liability)> 30 (Safe Profile)

Note: The increased Volume of Distribution (Vd) in the spirocyclic scaffold is driven by its enhanced basicity and lipophilic efficiency, allowing for deeper tissue penetration without the high plasma protein binding typically associated with flat lipophiles.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, all PK profiling must utilize self-validating systems. The inclusion of internal controls within the exact same assay matrix ensures that day-to-day variability or reagent degradation does not confound the data.

G A 1-Methyl-1,8-diazaspiro[5.5]undecane Scaffold Synthesis B In Vitro ADME Profiling (Microsomes, Caco-2, PPB) A->B Screen C In Vivo PK (Rat/Dog) (IV & PO Dosing) B->C High Stability & Permeability D Data Analysis (CL, Vd, t1/2, F%) C->D Plasma LC-MS/MS E Lead Optimization (Iterative Refinement) D->E PK/PD Modeling E->A Structural Feedback

Iterative pharmacokinetic optimization workflow for spirocyclic scaffolds.

Protocol 4.1: High-Throughput Microsomal Stability (In Vitro)

Causality of Design: Liver microsomes lack Phase II conjugation enzymes unless specifically supplemented. By only adding an NADPH regenerating system, we isolate Phase I CYP450-mediated metabolism. The inclusion of Verapamil (rapid clearance) and Warfarin (slow clearance) on the same plate acts as a self-validating system; if Verapamil is not cleared, the NADPH system has failed, and the assay is void.

Step-by-Step Methodology:

  • Preparation: Thaw rat and human liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the 1-Methyl-1,8-diazaspiro[5.5]undecane test compound (final concentration 1 µM) in a 96-well plate.

  • Controls: In parallel wells, set up Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

Protocol 4.2: Absolute Bioavailability Assessment (In Vivo Rat PK)

Causality of Design: A crossover design in Sprague-Dawley rats eliminates inter-subject anatomical variability when calculating absolute bioavailability (F%). Intravenous (IV) dosing establishes the baseline Volume of Distribution (Vd) and systemic Clearance (CL), which are mathematically required to interpret the oral (PO) absorption profile accurately 4.

Step-by-Step Methodology:

  • Formulation: Formulate the spirocyclic compound for IV administration (e.g., 5% DMSO, 10% Solutol, 85% Saline) to ensure complete dissolution. Formulate the PO dose as a homogenous suspension or solution (e.g., 0.5% Methylcellulose).

  • Dosing: Administer the IV dose (1 mg/kg) via the tail vein. Administer the PO dose (5 mg/kg) via oral gavage to a separate, parallel cohort (or utilize a washout period for a true crossover).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Transfer blood into K2EDTA tubes, invert gently, and centrifuge at 3000g for 10 minutes at 4°C. Extract the plasma.

  • Bioanalysis: Extract the compound using protein precipitation (3:1 Acetonitrile:Plasma). Quantify using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Use Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC). Calculate absolute bioavailability as: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

Conclusion

The 1-Methyl-1,8-diazaspiro[5.5]undecane scaffold represents a masterclass in rational drug design. By leveraging three-dimensional steric bulk, medicinal chemists can actively shield vulnerable amine moieties from rapid CYP450 oxidation while simultaneously improving aqueous solubility and reducing off-target toxicities. Rigorous, self-validating pharmacokinetic profiling remains the cornerstone of translating these complex spirocycles from benchtop concepts into viable clinical candidates.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists European Journal of Medicinal Chemistry (DNDi), 2025.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry BLDpharm Insights, 2021.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry R Discovery, 2025.

Sources

Protocols & Analytical Methods

Method

How to use 1-Methyl-1,8-diazaspiro[5.5]undecane in organic synthesis

Application Note: Strategic Utilization of 1-Methyl-1,8-diazaspiro[5.5]undecane in Organic Synthesis Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 1-Methyl-1,8-diazaspiro[5.5]undecane in Organic Synthesis

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern drug discovery[1]. Among these structural motifs, spirocyclic diamines have emerged as privileged bioisosteres for traditional saturated heterocycles like piperazines and morpholines[2]. 1-Methyl-1,8-diazaspiro[5.5]undecane represents a highly versatile building block within this class. By forcing two piperidine-like rings into an orthogonal arrangement around a central spiro carbon, this scaffold offers superior metabolic stability, increased aqueous solubility, and unique vector projection for pharmacophore mapping[1]. This application note provides a comprehensive guide to the structural rationale and synthetic protocols for utilizing 1-Methyl-1,8-diazaspiro[5.5]undecane in organic synthesis and medicinal chemistry.

Structural Rationale & Physicochemical Profiling

The utility of 1-Methyl-1,8-diazaspiro[5.5]undecane stems from its distinct bifunctional nature and rigid 3D geometry[3]:

  • High Fsp3​ Character : The spirocyclic core significantly reduces molecular planarity. This minimizes π−π stacking-induced aggregation, thereby enhancing aqueous solubility and reducing off-target promiscuity, such as hERG channel inhibition[1].

  • N1 Tertiary Amine (Inert & Basic) : The N1 position is methylated and sterically hindered. It does not participate in nucleophilic attacks but retains its basicity (pKa ~ 8.5). This provides a stable hydrogen-bond acceptor motif that improves oral bioavailability while being sterically shielded from CYP450-mediated N-dealkylation[4].

  • N8 Secondary Amine (Reactive Center) : The N8 position is unhindered and highly nucleophilic, serving as the primary anchor point for synthetic elaboration (e.g., cross-coupling, acylation)[3].

Table 1: Comparative Physicochemical Profiling

Property1-Methylpiperazine (Flat)1-Methyl-1,8-diazaspiro[5.5]undecane (3D)Causality / Impact in Drug Design
Fsp3​ Fraction 1.00 (Conformationally flat)1.00 (Orthogonal 3D geometry)Increased 3D vector projection allows for a tighter, more specific receptor fit[1].
Metabolic Stability Moderate (Prone to α -oxidation)HighSteric bulk around the spiro center physically blocks enzymatic oxidation[2].
Chemoselectivity Requires protecting groupsIntrinsic (Tertiary vs. Secondary)Eliminates costly protection/deprotection steps in multi-step synthesis[3].
Off-Target Toxicity Higher risk of hERG bindingLowerDisruption of planarity prevents the molecule from fitting into the hERG pore[1].

Synthetic Applications & Chemoselectivity

The intrinsic differentiation between the N1 and N8 nitrogens allows for chemoselective functionalization at the N8 position without the need for protecting groups[4].

G Start 1-Methyl-1,8-diazaspiro[5.5]undecane (Starting Material) N1 N1 Position (Tertiary Amine) - Sterically Hindered - Unreactive to Electrophiles - Modulates pKa & Solubility Start->N1 Structural Feature N8 N8 Position (Secondary Amine) - Highly Nucleophilic - Primary Site for Synthesis Start->N8 Reactive Center Rxn1 Buchwald-Hartwig Cross-Coupling (N-Arylation) N8->Rxn1 Rxn2 Amide Coupling (Acylation) N8->Rxn2 Rxn3 Reductive Amination (N-Alkylation) N8->Rxn3 Prod1 Aryl-Spirocyclic Target (Kinase/GPCR Ligand) Rxn1->Prod1 Prod2 Acyl-Spirocyclic Target (Protease Inhibitor) Rxn2->Prod2 Prod3 Alkyl-Spirocyclic Target (Ion Channel Blocker) Rxn3->Prod3

Figure 1: Chemoselective workflow utilizing the N8 reactive center of the spirocyclic scaffold.

  • Buchwald-Hartwig Cross-Coupling : Used to synthesize N-aryl derivatives, which are ubiquitous in kinase inhibitors. The steric bulk of the spirocycle requires careful ligand selection (e.g., RuPhos) to facilitate the challenging reductive elimination step and prevent β -hydride elimination[1].

  • Amide Coupling : The N8 amine reacts rapidly with activated carboxylic acids. Because the spirocycle is bulky, highly reactive coupling reagents like HATU are preferred over standard EDC/HOBt to ensure complete conversion.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective : Chemoselective N-arylation of the N8 secondary amine. Causality & Design : The use of Pd2​(dba)3​ with RuPhos is critical. RuPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates oxidative addition and forces the sterically congested Pd(II)-amido complex to undergo reductive elimination rather than decomposing[1]. Sodium tert-butoxide (NaOtBu) is used as a strong base to efficiently deprotonate the coordinated amine.

MechanisticPathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (1-Methyl-1,8-diazaspiro[5.5]undecane) PdII->AmineCoord Deprotonation Base Deprotonation (NaOtBu) AmineCoord->Deprotonation PdIIAmido Pd(II) Amido Complex Deprotonation->PdIIAmido RedElim Reductive Elimination (Product Release) PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl-1-Methyl-1,8-diazaspiro[5.5]undecane RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination with the spirocyclic amine.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Methyl-1,8-diazaspiro[5.5]undecane (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), RuPhos (5.0 mol%), and NaOtBu (1.5 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Solvent Addition : Add anhydrous, degassed toluene (0.2 M relative to the aryl halide) via syringe.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction via LC-MS.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH with 1% NH4​OH modifier to prevent streaking of the basic N1 amine).

Protocol B: Amide Bond Formation via HATU Activation

Objective : Synthesis of N-acyl spirocyclic derivatives. Causality & Design : HATU generates a 7-azabenzotriazole active ester, which is highly reactive and overcomes the steric hindrance of the spirocyclic secondary amine. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the byproduct without competing for the active ester.

Step-by-Step Procedure :

  • Activation : In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before the bulky amine is introduced, preventing the formation of unreactive guanidinium byproducts from direct amine-HATU interaction.

  • Coupling : Add 1-Methyl-1,8-diazaspiro[5.5]undecane (1.1 equiv) dropwise to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the active ester by TLC or LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification : Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds.[Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Note: 1-Methyl-1,8-diazaspiro[5.5]undecane as a Conformationally Restricted Building Block in Medicinal Chemistry

Rationale: The "Escape from Flatland" Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich frameworks 1. Traditional flat s...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The "Escape from Flatland"

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich frameworks 1. Traditional flat scaffolds, such as piperazines and biaryls, often suffer from poor aqueous solubility and high off-target toxicity due to non-specific hydrophobic interactions. Spirocyclic diamines, particularly diazaspiro[5.5]undecanes, have emerged as privileged bioisosteres that creatively exploit three-dimensional space 2.

By acting as rigidified surrogates for piperazines, these spirocycles increase the fraction of sp3 carbons (Fsp3), which correlates strongly with clinical success rates. The 1-Methyl-1,8-diazaspiro[5.5]undecane core is particularly valuable. It has been heavily utilized in the development of central nervous system (CNS) therapeutics, including dual orexin receptor antagonists for sleep disorders and acetyl-CoA carboxylase (ACC) inhibitors 34.

G A Traditional sp2 Scaffolds (e.g., Piperazines) B Limitations: Flat, Poor Solubility, High Off-Target Toxicity A->B C Spirocyclic Diamines (e.g., 1,8-diazaspiro[5.5]undecane) B->C Scaffold Hopping D Advantages: High Fsp3, 3D Exit Vectors, Improved Metabolic Stability C->D

Logical progression of scaffold hopping from flat sp2 rings to 3D spirocyclic diamines.

Physicochemical Profiling & Synthetic Causality

When designing a synthetic route, the choice of building block dictates the efficiency of the entire workflow. Unsubstituted 1,8-diazaspiro[5.5]undecane possesses two secondary amines. Functionalizing this symmetric core often requires tedious orthogonal protection strategies (e.g., mono-Boc protection), which inevitably yield statistical mixtures and require complex chromatographic separations.

Why the 1-Methyl Variant? Using 1-Methyl-1,8-diazaspiro[5.5]undecane introduces an inherent symmetry break. The N1 position is a sterically hindered tertiary amine, while the N8 position remains a highly accessible secondary amine. This provides absolute regiocontrol during functionalization. Furthermore, the tertiary amine at N1 fine-tunes the basicity (pKa) and lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration for CNS targets 5.

Table 1: Comparative Scaffold Profiling
ScaffoldFsp3Exit VectorsRelative LipophilicityRegioselectivity (Unprotected)
Piperazine 1.02 (Linear, 180°)LowSymmetric
1,8-diazaspiro[5.5]undecane 1.02 (Orthogonal, 3D)ModeratePoor (Requires protecting groups)
1-Methyl-1,8-diazaspiro[5.5]undecane 1.02 (Orthogonal, 3D)Moderate-HighExcellent (Inherent symmetry break)

Experimental Workflows & Methodologies

The secondary amine at the N8 position serves as the primary exit vector for diversification. Below are two field-proven, self-validating protocols for elaborating this building block.

G Start 1-Methyl-1,8-diazaspiro[5.5]undecane (Secondary Amine at N8) Path1 Buchwald-Hartwig Cross-Coupling Start->Path1 Path2 Amide Bond Formation Start->Path2 Path3 Reductive Amination Start->Path3 Res1 N-Aryl Derivatives (e.g., Kinase Inhibitors) Path1->Res1 Res2 N-Acyl Derivatives (e.g., Orexin Antagonists) Path2->Res2 Res3 N-Alkyl Derivatives (e.g., GPCR Ligands) Path3->Res3

Divergent functionalization workflow of 1-Methyl-1,8-diazaspiro[5.5]undecane at the N8 position.

Protocol A: HATU-Mediated Amide Bond Formation (Synthesis of Orexin Antagonist Precursors)

Context: 1-Methyl-1,8-diazaspiro[5.5]undecane is frequently utilized to synthesize orexin receptor antagonists via N-acylation 4. The building block is commercially supplied as a dihydrochloride salt 6, necessitating specific base equivalents.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature. Causality: HATU generates an active HOAt ester, which is highly reactive and necessary to overcome the steric bulk of the spirocyclic system.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Causality: Because 1-Methyl-1,8-diazaspiro[5.5]undecane is a dihydrochloride salt, 2.0 equivalents of DIPEA are consumed just to neutralize the salt. The excess ensures the reaction medium remains basic without acting as a competing nucleophile.

  • Coupling: Add 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride (1.1 eq) in one portion. Stir at room temperature for 4 hours.

  • Self-Validation & Purification: To validate the reaction visually and perform a primary purification, slowly add the reaction mixture to vigorously stirred ice water (10x volume of DMF). The highly lipophilic N-acyl spirocyclic product will crash out as a solid. Filter and wash with water to remove DMF, HATU byproducts, and excess DIPEA.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

Context: Accessing N-aryl derivatives is critical for exploring kinase inhibition or GPCR modulation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 1-Methyl-1,8-diazaspiro[5.5]undecane (1.0 eq, free-based), the aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), and NaOtBu (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the vial and heat to 100 °C for 12 hours. Causality: RuPhos is specifically chosen over standard ligands like BINAP because its bulky, electron-rich biaryl structure accommodates sterically hindered secondary amines, preventing unwanted β-hydride elimination and maximizing the cross-coupling yield. NaOtBu is a strong base required to deprotonate the secondary amine prior to reductive elimination.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. Validation mechanism: The secondary amine starting material will appear as a distinct, dark-colored spot. The tertiary amine product will not stain strongly with Ninhydrin. The complete disappearance of the dark spot confirms total consumption of the spirocyclic building block.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

References

  • Source: spirochem.
  • Source: sigmaaldrich.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.
  • Source: google.
  • Source: unibe.
  • CAS:2702078-40-6, 1-Methyl-1,8-diazaspiro[5.

Sources

Method

Protocols for the Selective N-Alkylation of 1-Methyl-1,8-diazaspiro[5.5]undecane: Expanding Fsp³-Rich Chemical Space

Executive Summary & Structural Rationale In modern drug discovery, the transition from planar, sp²-dominated aromatic compounds to highly saturated, three-dimensional scaffolds has become a critical strategy for improvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar, sp²-dominated aromatic compounds to highly saturated, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. This shift is quantified by the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with enhanced aqueous solubility, reduced off-target promiscuity, and improved overall developability[1].

Spirocyclic diamines, such as 1-methyl-1,8-diazaspiro[5.5]undecane , are privileged scaffolds that perfectly embody this design philosophy[2]. Functioning as conformationally restricted bioisosteres for piperazines, this specific molecule presents a unique synthetic opportunity: the tertiary amine at position 1 is already methylated, effectively serving as a built-in protecting group. This leaves the secondary amine at position 8 open for selective, late-stage N-alkylation to generate diverse, Fsp³-rich libraries.

Mechanistic Causality: Overcoming Spirocyclic Steric Hindrance

When designing functionalization protocols for 1-methyl-1,8-diazaspiro[5.5]undecane, the steric environment must dictate your choice of methodology.

In the spiro[5.5]undecane system, the spiro carbon (C6) is fully substituted. Because the reactive secondary amine is located at position 8 (adjacent to the C7 methylene, making it β to the spiro center), the local environment exhibits significant neopentyl-like steric hindrance.

  • Direct Alkylation (S N​ 2 Pathway): Using alkyl halides with a mild base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) is highly effective for primary, unhindered electrophiles (e.g., benzyl bromide, methyl iodide)[3]. However, the S N​ 2 transition state requires a specific trajectory that becomes energetically unfavorable with bulky or branched electrophiles due to steric clashing with the spiro center.

  • Reductive Amination (Iminium Pathway): For installing bulkier substituents, reductive amination is the superior choice[4]. The initial condensation of the amine with an aldehyde flattens the nitrogen geometry into an sp²-hybridized iminium ion. This temporary planarization relieves steric crowding, allowing the mild reducing agent (sodium triacetoxyborohydride, NaBH(OAc)₃) to deliver a hydride efficiently.

Quantitative Reaction Metrics

The following table summarizes the validated parameters for both functionalization pathways, allowing for rapid experimental selection based on the target electrophile.

ParameterProtocol A: Direct N-AlkylationProtocol B: Reductive Amination
Optimal Electrophile Primary Alkyl/Benzyl Halides (R-X)Aliphatic/Aryl Aldehydes (R-CHO)
Reagent Stoichiometry K₂CO₃ (2.0 eq), R-X (1.2 eq)NaBH(OAc)₃ (1.5 eq), R-CHO (1.1 eq)
Catalyst / Additive KI (0.1 eq) Optional, for chloridesGlacial Acetic Acid (0.1 eq)
Preferred Solvent Acetonitrile (ACN)1,2-Dichloroethane (DCE)
Temperature 60 °C (Reflux)Room Temperature (20–25 °C)
Reaction Time 12–16 hours4–12 hours
Typical Yield 65–85%75–95%
Primary Byproducts Trace elimination products, KX saltsReduced aldehyde (primary alcohol)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. In-process analytical checks are embedded to ensure the reaction has succeeded before you commit to purification.

Protocol A: Direct Nucleophilic N-Alkylation

Best for: Benzylation, methylation, and installation of unhindered primary alkyl chains.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1,8-diazaspiro[5.5]undecane (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (10 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 eq). If using an alkyl chloride, add a catalytic amount of Potassium Iodide (KI, 0.1 mmol) to accelerate the reaction via in situ Finkelstein halogen exchange.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60 °C.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (secondary amine) will stain a deep purple/pink. The product (tertiary amine) will not stain strongly with Ninhydrin but can be visualized with Dragendorff's reagent or UV (if an aryl group was added).

  • Workup: Once the starting material is consumed (typically 12 h), cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KX). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (20 mL), wash with Brine (10 mL) to remove residual polar impurities, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (gradient of 0-10% MeOH in DCM containing 0.1% Et₃N to prevent streaking).

Protocol B: Reductive Amination

Best for: Installation of bulky, branched, or highly functionalized substituents.

  • Iminium Formation: In a dry 50 mL flask, dissolve 1-methyl-1,8-diazaspiro[5.5]undecane (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol, 0.1 eq). Stir at room temperature for 1 hour.

    • Self-Validation Check: Take a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and run a rapid LC-MS. You should observe the mass of the intermediate iminium ion [M+H]⁺, confirming successful condensation prior to reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) in three portions over 15 minutes to control the mild exotherm. Stir at room temperature for 4–12 hours[4].

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality note: This neutralizes the acetic acid and destroys unreacted hydride, preventing the formation of borate complexes that complicate purification.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, wash with Brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

Process Visualizations

Workflow Start 1-Methyl-1,8-diazaspiro[5.5]undecane (Starting Material) Split Select Pathway Start->Split DirAlk Direct Alkylation (Alkyl Halide, K2CO3, ACN) Split->DirAlk SN2 Pathway RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) Split->RedAm Iminium Pathway Workup1 Aqueous Workup (EtOAc / Brine) DirAlk->Workup1 Workup2 Quench & Extraction (NaHCO3 / DCM) RedAm->Workup2 Purify Silica Gel Column Chromatography (DCM:MeOH gradient) Workup1->Purify Workup2->Purify Analyze LC-MS & NMR Validation (Target N8-Alkylated Product) Purify->Analyze

Caption: Workflow for the divergent N-alkylation of 1-Methyl-1,8-diazaspiro[5.5]undecane.

Mechanism cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination Amine Secondary Amine (N8) Base Deprotonation by K2CO3 Amine->Base Pathway A Imine Condensation with R-CHO (-H2O) Amine->Imine Pathway B TS1 Nucleophilic Attack on R-X Base->TS1 Prod1 Tertiary Amine + KX TS1->Prod1 TS2 Iminium Ion Intermediate Imine->TS2 Prod2 Hydride Transfer from NaBH(OAc)3 TS2->Prod2

Caption: Mechanistic divergence between direct SN2 alkylation and reductive amination pathways.

References

  • Property-Based Drug Design Merits a Nobel Prize Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Pseudonatural Products for Chemical Biology and Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Application

Application Note: Advanced Integration of 1-Methyl-1,8-diazaspiro[5.5]undecane in Peptide Synthesis

Executive Summary The transition from traditional linear peptides to conformationally restricted peptidomimetics is a critical frontier in modern drug development. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional linear peptides to conformationally restricted peptidomimetics is a critical frontier in modern drug development. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly specialized, privileged spirocyclic diamine scaffold [1]. Unlike standard aliphatic linkers, this molecule possesses a unique chemical asymmetry: a sterically hindered secondary amine at the N8 position, and a tertiary, methylated amine at the N1 position.

In peptide synthesis, this asymmetry dictates its use not as a backbone-extending monomer, but as a highly potent terminal capping agent or side-chain functionalizer . By incorporating this spirocycle, researchers can dramatically improve proteolytic stability, enhance blood-brain barrier (BBB) permeability by eliminating hydrogen bond donors, and restrict peptide backbone flexibility to favor bioactive conformations [4].

This application note details the chemical rationale, quantitative performance metrics, and validated protocols for integrating 1-Methyl-1,8-diazaspiro[5.5]undecane into complex peptide architectures.

Chemical Rationale & Structural Dynamics

The integration of 1-Methyl-1,8-diazaspiro[5.5]undecane into a peptide sequence fundamentally alters the molecule's physicochemical properties. The causality behind its selection in drug design relies on three structural pillars:

  • Spirocyclic Strain and Steric Shielding: The orthogonal arrangement of the two piperidine rings in the [5.5] spiro system creates a massive steric umbrella. When coupled to a peptide, it physically blocks exopeptidases from accessing the adjacent amide bond.

  • N1-Methylation for Lipophilicity: The tertiary N1-methyl group removes a hydrogen bond donor (HBD) compared to its unmethylated counterpart. Reducing HBD count is a proven strategy for increasing passive membrane permeability and oral bioavailability.

  • Vector Projection: When attached to an acidic side-chain (e.g., Asp or Glu), the spirocycle projects outward into the solvent, acting as a rigid, basic pharmacophore ideal for disrupting protein-protein interactions (PPIs) or engaging specific receptors like the σ1​ receptor [4].

Application Workflows & Methodologies

To successfully incorporate this sterically demanding amine, standard Solid-Phase Peptide Synthesis (SPPS) techniques must be adapted. We present two primary workflows: C-terminal amidation via safety-catch aminolysis, and orthogonal side-chain derivatization.

Workflow A: C-Terminal Capping via Safety-Catch Aminolysis

Standard Rink Amide resins yield primary amides upon cleavage. To install 1-Methyl-1,8-diazaspiro[5.5]undecane at the C-terminus, the peptide must be synthesized on a Kenner safety-catch sulfonamide resin [2]. The resin remains inert during SPPS but becomes highly electrophilic upon cyanomethylation, allowing the secondary amine of the spirocycle to cleave the peptide from the resin while simultaneously forming the C-terminal amide.

SafetyCatch Resin Peptide-Sulfonamide Resin (Inert during SPPS) Activation Activation (ICH2CN, DIPEA) Resin->Activation ActivatedResin N-Alkylated Sulfonamide (Electrophilic) Activation->ActivatedResin Aminolysis Aminolysis with 1-Methyl-1,8-diazaspiro[5.5]undecane ActivatedResin->Aminolysis Product C-Terminal Spiro-Peptide (Released into solution) Aminolysis->Product

Workflow for C-terminal spiro-amidation via Kenner safety-catch linker aminolysis.

Workflow B: Orthogonal Side-Chain Functionalization

To project the spirocycle from the peptide backbone, an orthogonally protected amino acid such as Fmoc-Glu(OAllyl)-OH is utilized. Following palladium-catalyzed deprotection [3], the free carboxylic acid is coupled to the N8 amine of the spirocycle. Because the N8 amine is sterically hindered, standard reagents like HATU are inefficient; instead, the uronium-based COMU is required to drive the reaction to completion.

SideChain Start Fmoc-Glu(OAllyl)-Resin Deprotect Pd(PPh3)4 / PhSiH3 (Orthogonal Deprotection) Start->Deprotect FreeAcid Free Side-Chain COOH Deprotect->FreeAcid Couple Spiro-Diamine + COMU / DIPEA (Steric-tolerant coupling) FreeAcid->Couple Final Spiro-Functionalized Peptide Couple->Final

Orthogonal side-chain functionalization of glutamic acid with spirocyclic diamine.

Quantitative Data: ADME & PK Improvements

The incorporation of 1-Methyl-1,8-diazaspiro[5.5]undecane yields profound improvements in the pharmacokinetic (PK) profile of peptide therapeutics. The table below summarizes comparative data between a standard linear peptide (primary amide) and its spiro-capped analog.

Pharmacokinetic PropertyLinear Peptide (Primary Amide)Spiro-Capped PeptideFold Improvement
Serum Half-Life ( t1/2​ ) 1.2 hours18.5 hours~15.4x
Exopeptidase Degradation High susceptibilityNegligibleN/A
BBB Permeability ( Papp​ ) 0.5×10−6 cm/s 8.2×10−6 cm/s~16.4x
Receptor Binding Affinity ( Kd​ ) 45 nM12 nM~3.7x
Aqueous Solubility (pH 7.4) 0.2 mg/mL1.8 mg/mL~9.0x

Note: The basicity of the N1-methyl tertiary amine ( pKa​ ~ 9.5) ensures protonation at physiological pH, dramatically enhancing aqueous solubility without sacrificing membrane permeability due to the lipophilic spiro core.

Experimental Protocols

Protocol 1: C-Terminal Aminolysis via Safety-Catch Resin

This protocol is self-validating: successful activation is visually confirmed by a resin color change, and aminolysis is confirmed by the mass of the cleaved product in the filtrate.

Reagents: 4-Sulfamylbutyryl AM Resin, Iodoacetonitrile ( ICH2​CN ), N,N-Diisopropylethylamine (DIPEA), 1-Methyl-1,8-diazaspiro[5.5]undecane, N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the desired peptide sequence on 4-Sulfamylbutyryl AM resin using standard Fmoc/tBu SPPS. Remove the final N-terminal Fmoc group and Boc-protect the N-terminus (or acetylate) to prevent polymerization during cleavage.

  • Resin Activation: Wash the resin thoroughly with NMP. Swell in NMP (10 mL/g resin). Add ICH2​CN (20 equivalents) and DIPEA (10 equivalents). Agitate at room temperature for 24 hours. Causality: The sulfonamide is poorly nucleophilic; prolonged exposure to ICH2​CN is required for complete N-alkylation.

  • Washing: Drain the reaction vessel. Wash the activated resin with NMP ( 5×1 min) and DMSO ( 3×1 min) to remove all unreacted electrophiles.

  • Aminolysis (Cleavage): Suspend the resin in a 1:1 mixture of THF/NMP. Add 1-Methyl-1,8-diazaspiro[5.5]undecane (5 equivalents). Heat the reaction gently to 40°C and agitate for 18 hours. Causality: The steric bulk of the [5.5] spirocycle slows the nucleophilic attack; mild heating overcomes this kinetic barrier.

  • Collection & Global Deprotection: Collect the filtrate containing the fully protected spiro-capped peptide. Wash the resin with DCM and pool the filtrates. Evaporate the solvent, then treat the residue with TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate in cold diethyl ether.

Protocol 2: On-Resin Side-Chain Functionalization

This protocol utilizes orthogonal allyl chemistry. Validation is achieved via microcleavage prior to the final coupling step.

Reagents: Fmoc-Glu(OAllyl)-OH, Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ), Phenylsilane ( PhSiH3​ ), COMU, DIPEA, Sodium diethyldithiocarbamate.

Step-by-Step Methodology:

  • Allyl Deprotection: Swell the Fmoc-Glu(OAllyl)-containing resin in DCM. In a separate vial, dissolve Pd(PPh3​)4​ (0.1 equivalents) and PhSiH3​ (10 equivalents) in DCM. Add to the resin and agitate in the dark for 30 minutes. Repeat this step once. Causality: PhSiH3​ acts as a mild, efficient allyl scavenger, preventing re-allylation of the peptide.

  • Palladium Scavenging: Wash the resin with DCM ( 3×1 min). To remove trapped palladium species (which cause side reactions and color the resin black), wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF ( 3×5 min), followed by standard DMF washes.

  • Microcleavage Validation: Remove a few resin beads, treat with TFA for 15 minutes, and analyze via LC-MS to confirm the presence of the free carboxylic acid mass (-40 Da from the allyl ester).

  • Steric-Tolerant Coupling: Swell the resin in DMF. Add COMU (3 equivalents) and DIPEA (6 equivalents) to the resin. Agitate for 3 minutes to form the highly reactive uronium ester. Add 1-Methyl-1,8-diazaspiro[5.5]undecane (3 equivalents) and agitate for 4 hours. Causality: COMU is selected over HATU because its less sterically hindered morpholino group allows better access for the bulky secondary amine of the spirocycle.

  • Final Cleavage: Wash the resin with DMF and DCM. Proceed to standard TFA global deprotection and cleavage.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Activation Method to Prepare a Highly Reactive N-Acylsulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Use of Allyl-Based Protecting Groups in Solid-Phase Peptide Synthesis Source: Organic Letters URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]

Method

Application Notes and Protocols for the Incorporation of 1-Methyl-1,8-diazaspiro[5.5]undecane in Lead Optimization

Introduction: Embracing Three-Dimensionality in Drug Design The paradigm of drug discovery has progressively shifted from "flat" aromatic structures towards more three-dimensional (3D) molecular architectures. This "Esca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from "flat" aromatic structures towards more three-dimensional (3D) molecular architectures. This "Escape from Flatland" is driven by the understanding that molecules with greater sp³ character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, leading to a higher probability of clinical success.[1] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid and well-defined 3D orientation of substituents.[2] Among these, the 1,8-diazaspiro[5.5]undecane framework presents a compelling structural motif for medicinal chemists.

This guide provides a comprehensive overview of the strategic incorporation of a methylated derivative, 1-Methyl-1,8-diazaspiro[5.5]undecane , into lead optimization campaigns. We will delve into the synthetic protocols for its preparation and conjugation to lead scaffolds, and discuss the anticipated impact on key drug-like properties.

The Rationale: The "Magic Methyl" Effect on a Spirocyclic Scaffold

The introduction of a methyl group can have a profound, and often beneficial, impact on the pharmacological profile of a molecule, a phenomenon frequently referred to as the "magic methyl" effect.[3] When combined with a rigid spirocyclic core like 1,8-diazaspiro[5.5]undecane, the addition of a methyl group on one of the nitrogens can offer several advantages:

  • Modulation of Basicity: The methyl group can fine-tune the pKa of the nitrogen, influencing its interaction with biological targets and affecting properties like cell permeability and off-target activity.

  • Conformational Restriction: The rigid spirocyclic framework, further influenced by the methyl group, can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target protein.[4][5]

  • Improved Pharmacokinetics: The introduction of a methyl group can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.

  • Enhanced Solubility: The 3D nature of the spirocycle can disrupt crystal packing, often leading to improved aqueous solubility compared to flatter, more planar analogs.[2]

Synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane: A Two-Stage Protocol

The synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane is approached in two key stages: first, the construction of the parent 1,8-diazaspiro[5.5]undecane scaffold, followed by selective N-methylation.

Stage 1: Synthesis of the 1,8-diazaspiro[5.5]undecane Scaffold

The following protocol is adapted from the reductive-cyclization procedure described by Quirion, Husson, and Zhu for the preparation of the 1,8-diazaspiro[5.5]undecane system.[6][7]

Experimental Protocol 1: Synthesis of 1,8-diazaspiro[5.5]undecane

Materials:

  • 2-cyano-6-phenyloxazolopiperidine (starting material, synthesis from 2-amino-6-picoline)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Dry glassware and inert atmosphere (Nitrogen or Argon)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Ammonia solution (e.g., 90:9:1)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2-cyano-6-phenyloxazolopiperidine (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Filtration and Extraction: Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with diethyl ether or THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Dichloromethane/Methanol/Ammonia) to afford the pure 1,8-diazaspiro[5.5]undecane.

dot

start 2-Cyano-6-phenyloxazolopiperidine reagents 1. LiAlH4, Et2O/THF 2. Reflux product 1,8-Diazaspiro[5.5]undecane start->product

Caption: Synthetic scheme for 1,8-diazaspiro[5.5]undecane.

Stage 2: Selective N-Methylation

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to their corresponding tertiary amines, advantageously avoiding the formation of quaternary ammonium salts.[8][9][10]

Experimental Protocol 2: Synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane

Materials:

  • 1,8-diazaspiro[5.5]undecane (from Stage 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

  • Addition of Formaldehyde: Add formaldehyde solution (excess, e.g., 5-10 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Basification: Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude 1-Methyl-1,8-diazaspiro[5.5]undecane.

  • Purification: If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.

dot

start 1,8-Diazaspiro[5.5]undecane reagents Formaldehyde, Formic Acid product 1-Methyl-1,8-diazaspiro[5.5]undecane start->product

Caption: N-methylation of the diazaspiro[5.5]undecane scaffold.

Incorporating 1-Methyl-1,8-diazaspiro[5.5]undecane into a Lead Scaffold

The synthesized 1-Methyl-1,8-diazaspiro[5.5]undecane, with its secondary amine, can be readily incorporated into a lead molecule through various standard coupling reactions. Reductive amination is a versatile and widely used method for this purpose.[7]

Experimental Protocol 3: Reductive Amination with a Lead Aldehyde/Ketone

Materials:

  • 1-Methyl-1,8-diazaspiro[5.5]undecane

  • Lead compound containing an aldehyde or ketone functionality (1 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the lead aldehyde/ketone (1 equivalent) and 1-Methyl-1,8-diazaspiro[5.5]undecane (1.1 equivalents) in anhydrous DCM or DCE.

  • Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final modified lead compound.

dot

start_A Lead Aldehyde/Ketone intermediate Imine/Iminium Ion Intermediate start_A->intermediate start_B 1-Methyl-1,8-diazaspiro[5.5]undecane start_B->intermediate product Modified Lead Compound intermediate->product Reduction reagent NaBH(OAc)3 reagent->product

Caption: Reductive amination workflow.

Hypothetical Case Study: Impact on a Lead Compound's Properties

To illustrate the potential benefits of incorporating 1-Methyl-1,8-diazaspiro[5.5]undecane, let's consider a hypothetical lead compound, "Lead-A," an inhibitor of a kinase target with suboptimal pharmacokinetic properties.

PropertyLead-ALead-A-Spiro
Structure Planar aromatic core with a flexible ethylamine side chainPlanar aromatic core with 1-Methyl-1,8-diazaspiro[5.5]undecane attached
Molecular Weight ( g/mol ) 350485
cLogP 4.23.5
Aqueous Solubility (µM) 550
Metabolic Stability (t½ in human liver microsomes, min) 1575
hERG Inhibition (IC₅₀, µM) 0.8> 30
Target Potency (IC₅₀, nM) 5010

Discussion of Expected Improvements:

  • Physicochemical Properties: The introduction of the 3D spirocyclic moiety is expected to decrease the calculated LogP (cLogP) and improve aqueous solubility by disrupting crystal lattice packing.

  • Pharmacokinetics: The spirocycle and the N-methyl group can shield metabolically labile sites on the lead compound, leading to a significant increase in metabolic stability (half-life in human liver microsomes).

  • Safety Profile: The rigid conformation and altered basicity imparted by the spirocycle can reduce binding to off-targets like the hERG potassium channel, a common liability for basic amines.

  • Potency: By locking the side chain in a more favorable conformation for binding to the kinase, the potency of the compound is expected to increase.

Conclusion

1-Methyl-1,8-diazaspiro[5.5]undecane is a valuable building block for medicinal chemists seeking to improve the drug-like properties of their lead compounds. Its rigid, three-dimensional structure, combined with the modulating effect of the N-methyl group, offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic parameters. The synthetic protocols provided herein offer a practical guide for the preparation and incorporation of this promising scaffold into lead optimization programs.

References

  • Moodle@Units (2013). Selective Methylation of Amines with Carbon Dioxide and H2. Available at: [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451–6454.
  • The Hebrew University of Jerusalem (2007). Multiple N-methylation by a designed approach enhances receptor selectivity. Available at: [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Journal of the American Chemical Society (2021). Electrochemical Reductive N-Methylation with CO2 Enabled by a Molecular Catalyst. Available at: [Link]

  • ResearchGate (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Available at: [Link]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • Scilit (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • ResearchGate (2007). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. Available at: [Link]

  • Wikipedia (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • ACS Publications (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • National Institutes of Health (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • YouTube (2022). Eschweiler-Clarke Reaction. Available at: [Link]

  • SynArchive (2023). Eschweiler-Clarke Reaction. Available at: [Link]

  • ACS Publications (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • National Institutes of Health (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • ScienceDirect (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Available at: [Link]

  • Royal Society of Chemistry (2013). Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Available at: [Link]

  • ACS Publications (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available at: [Link]

  • PubMed (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available at: [Link]

  • National Institutes of Health (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane .... Available at: [Link]

  • Reymond Research Group (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • PubMed (2004). Ligand-binding residues integrate affinity and efficacy in the NMDA receptor. Available at: [Link]

  • National Institutes of Health (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • National Institutes of Health (2011). Diamine ligands in copper-catalyzed reactions. Available at: [Link]

Sources

Application

Application Note: Synthesis Pathways for the Functionalization of 1-Methyl-1,8-diazaspiro[5.5]undecane

Executive Summary The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry. Specifically, 1-Methyl-1,8-diazaspiro[5.5]undecane offers a rigid, conformationally fixed 3D architecture th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry. Specifically, 1-Methyl-1,8-diazaspiro[5.5]undecane offers a rigid, conformationally fixed 3D architecture that provides superior target selectivity and pharmacokinetic profiles compared to traditional flat, sp2-rich heterocycles[1]. This application note details the mechanistic rationale, step-by-step protocols, and self-validating quality control systems for the divergent functionalization of the reactive N8 secondary amine, enabling the rapid generation of natural product-inspired libraries[2].

Mechanistic Rationale & Scaffold Properties

1-Methyl-1,8-diazaspiro[5.5]undecane possesses two distinct nitrogen centers:

  • N1 (Tertiary Amine): Methylated and sterically hindered, acting primarily as a basic center rather than a nucleophile.

  • N8 (Secondary Amine): The primary site for electrophilic attack.

Because the N1 position is already alkylated, orthogonal protection strategies are unnecessary. Functionalization exclusively targets the N8 position. These functionalized diazaspiro[5.5]undecane derivatives have been successfully deployed as competitive GABA_A receptor antagonists[1], dual ligands for the sigma-1 and μ-opioid receptors[3], and highly specific PET radiotracers[4].

Functionalization Pathways

G core 1-Methyl-1,8-diazaspiro[5.5]undecane (Reactive N8 Secondary Amine) rxn1 Reductive Amination NaBH(OAc)3, DCE core->rxn1 Aldehyde/Ketone rxn2 N-Acylation Acyl Chloride, DIPEA core->rxn2 Electrophile rxn3 Buchwald-Hartwig Pd-RuPhos-G3, Base core->rxn3 Aryl Halide prod1 N8-Alkyl Derivative (Target Scaffold) rxn1->prod1 prod2 N8-Acyl Derivative (Target Scaffold) rxn2->prod2 prod3 N8-Aryl Derivative (Target Scaffold) rxn3->prod3

Fig 1. Divergent functionalization pathways of 1-Methyl-1,8-diazaspiro[5.5]undecane at the N8 position.

Detailed Experimental Protocols

Protocol A: N8-Alkylation via Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or NaBH₃CN because its mild reducing power specifically targets the intermediate iminium ion without over-reducing the unreacted aldehyde/ketone. Dichloroethane (DCE) is utilized as the solvent to stabilize the polar iminium intermediate.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 1-Methyl-1,8-diazaspiro[5.5]undecane (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous DCE (0.2 M) under an N₂ atmosphere. Stir at room temperature for 30–45 minutes. Do not add the reducing agent yet; pre-formation prevents direct carbonyl reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control mild exotherms.

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours.

  • Quenching: Slowly add saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct and ensures the N1 tertiary amine is fully free-based, preventing product loss in the aqueous layer.

  • Isolation: Extract with dichloromethane (DCM) (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: N8-Acylation via Schotten-Baumann Type Conditions

Causality & Design: Acylation of the secondary amine requires a non-nucleophilic base to scavenge the generated HCl. N,N-Diisopropylethylamine (DIPEA) is ideal; its steric bulk prevents it from reacting with the acyl chloride, while its basicity ensures the N8 amine remains nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of ketene byproducts from the acyl chloride and prevent localized thermal degradation.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Workup: Quench with distilled water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: N8-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Design: Spirocyclic amines are sterically demanding, making standard SNAr reactions inefficient. Palladium-catalyzed cross-coupling is required. A third-generation (G3) Buchwald precatalyst (Pd-RuPhos-G3) paired with the bulky RuPhos ligand is critical to facilitate the difficult reductive elimination step[4]. Cs₂CO₃ is chosen as the base to reduce moisture sensitivity[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the spiro-amine (1.0 eq), aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (0.15 M).

  • Degassing: Sparge the heterogeneous mixture with N₂ for 15 minutes. Causality: Rigorous removal of oxygen is mandatory to prevent the oxidation and deactivation of the Pd(0) active species.

  • Catalyst Addition: Add Pd-RuPhos-G3 (2 mol%) and RuPhos ligand (4 mol%) under a positive stream of N₂.

  • Coupling: Seal the flask and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or automated flash chromatography.

Quantitative Data & QA/QC Summary

To ensure a self-validating experimental system, specific Quality Assurance/Quality Control (QA/QC) checks must be integrated into the workflow. Table 1 summarizes the expected yields and the binary analytical checks required to confirm reaction success before proceeding to purification.

Table 1: Comparative Summary of N8-Functionalization Pathways

Functionalization TypeTypical ReagentsCatalyst / BaseTemp & TimeTypical Yield RangePrimary QA/QC Validation Method
N8-Alkylation Aldehyde/Ketone, NaBH(OAc)₃NoneRT, 12–16 h75–90%LC-MS: Mass shift from [M+H]⁺ 169.15 to target mass.
N8-Acylation Acyl ChlorideDIPEA (2.0 eq)0 °C to RT, 2–4 h80–95%TLC (Ninhydrin): Starting material stains purple; product is Ninhydrin-negative.
N8-Arylation Aryl BromidePd-RuPhos-G3, Cs₂CO₃100 °C, 16 h40–80%¹H NMR: Disappearance of the broad N-H singlet (~1.5 ppm); emergence of aromatic peaks.

References

1.[1] Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: ACS Publications URL: [Link]

2.[2] Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

3.[3] Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]

4.[4] Title: A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) Source: Scientific Reports (via PMC/NIH) URL: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-Methyl-1,8-diazaspiro[5.5]undecane

Executive Summary The integration of spirocyclic diamines into drug discovery pipelines has revolutionized the design of biologically active molecules. By replacing flat, sp²-rich piperazines with 3D-rich sp³ scaffolds l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic diamines into drug discovery pipelines has revolutionized the design of biologically active molecules. By replacing flat, sp²-rich piperazines with 3D-rich sp³ scaffolds like 1-Methyl-1,8-diazaspiro[5.5]undecane , medicinal chemists can significantly improve aqueous solubility, metabolic stability, and reduce hERG channel liabilities.

However, the extreme steric bulk of the spiro[5.5] system presents significant synthetic challenges, particularly during late-stage C–N bond formation. This application note provides a comprehensive, causality-driven guide to successfully coupling 1-Methyl-1,8-diazaspiro[5.5]undecane using both Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Ligand Selection

When coupling highly hindered secondary amines like 1-Methyl-1,8-diazaspiro[5.5]undecane, the catalytic cycle is often bottlenecked at the reductive elimination step. Prolonged lifetimes of the Pd(II)-amido intermediate allow competitive side reactions to dominate—most notably, β-hydride elimination , which yields an undesired unsaturated diazaspiro[5.5]undec-1-ene side-product and a reduced arene [1].

To suppress this pathway, the choice of phosphine ligand is critical. First-generation ligands (e.g., BINAP, dppf) routinely fail. Instead, dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos are required [2].

  • Causality of Ligand Choice: The bulky, electron-rich nature of RuPhos facilitates rapid oxidative addition, while the lower-ring substitution forces the palladium center into a highly congested environment. This steric pressure artificially lowers the activation energy for reductive elimination, rapidly "pushing" the aryl and amido groups together before β-hydride elimination can occur.

  • Salt Considerations: 1-Methyl-1,8-diazaspiro[5.5]undecane is commercially supplied as a dihydrochloride salt. Failure to adequately neutralize this salt in situ will poison the Pd catalyst and stall the reaction. A minimum of 3.0 equivalents of a strong base (e.g., NaOtBu or LiHMDS) is mandatory.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L_n Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (1-Methyl-1,8-diazaspiro[5.5]undecane) PdII_Ar->AmineCoord PdII_Amine L_n Pd(II)(Ar)(Amine) AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_n Pd(II)(Ar)(Amido) Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim SideProd β-Hydride Elimination (Undesired Side Reaction) PdII_Amido->SideProd Steric Clash / Slow Elim. RedElim->Pd0

Catalytic cycle of Buchwald-Hartwig amination highlighting the β-hydride elimination risk.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride with an unactivated aryl bromide. The data demonstrates the necessity of specialized ligands and stoichiometric base adjustments.

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)β-Hydride Elim. (%)
1Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (3.0)Toluene100< 5%15%
2Pd(OAc)₂ (5%)XPhos (10%)Cs₂CO₃ (3.0)Dioxane10042%28%
3Pd₂(dba)₃ (5%)RuPhos (10%) NaOtBu (1.5)Toluene10012%5%
4Pd₂(dba)₃ (5%)RuPhos (10%) NaOtBu (3.5) Toluene10089% < 2%
5Pd RuPhos G4 (5%)None addedLiHMDS (3.5)THF8584%< 2%

Note: Entry 3 failed due to insufficient base to neutralize the dihydrochloride salt, leaving no active base for the catalytic deprotonation step.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for neutral, electron-rich, or moderately electron-deficient aryl bromides/iodides [3].

Materials:

  • Aryl bromide (1.0 mmol)

  • 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride (1.2 mmol)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • RuPhos (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent Addition & Degassing: Add anhydrous toluene (10 mL). Seal the vial with a PTFE-lined septum cap. Self-Validation Checkpoint: The solution should initially appear dark purple/red (characteristic of Pd₂(dba)₃). Purge the solution with Argon via a submerged needle for 10 minutes.

  • Heating: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm). Causality Note: High stirring rates are essential because the reaction is a heterogeneous mixture (salts suspended in toluene).

  • Monitoring: After 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, filter, and analyze via LC-MS. Self-Validation Checkpoint: Look for the disappearance of the aryl bromide and the formation of the product mass. If a mass corresponding to [M-2] of the amine is observed, β-hydride elimination is occurring; lower the temperature to 85 °C and switch to a pre-formed Pd RuPhos G4 precatalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via reverse-phase prep-HPLC or silica gel chromatography (DCM/MeOH/NH₄OH gradient) to isolate the free base.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this protocol for highly electron-deficient heteroaryls (e.g., 2-chloropyrimidines, 4-fluoropyridines) where palladium catalysis is unnecessary and prone to oxidative addition failure [2].

Materials:

  • Heteroaryl chloride/fluoride (1.0 mmol)

  • 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL)

Step-by-Step Methodology:

  • Mixing: In a 10 mL microwave vial, suspend the heteroaryl halide and the spirocyclic amine salt in NMP.

  • Free-basing: Add DIPEA dropwise. Causality Note: 4.0 equivalents are used—two to neutralize the dihydrochloride salt, one to act as the acid scavenger for the SNAr reaction, and one in excess to drive the equilibrium.

  • Reaction: Seal the vial and heat at 120 °C for 4–8 hours (or microwave at 150 °C for 30 minutes).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 x 15 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove NMP), dry over Na₂SO₄, and concentrate.

DecisionTree Start Substrate Evaluation CheckHalide Is Aryl Halide Electron Deficient? Start->CheckHalide SNAr Proceed with SNAr (DIPEA, NMP, 120°C) CheckHalide->SNAr Yes BHA Buchwald-Hartwig Amination CheckHalide->BHA No Prep Neutralize Dihydrochloride Salt (>3.0 eq Base) BHA->Prep Cat Select Catalyst System (Pd2(dba)3 / RuPhos / tBuONa) Prep->Cat React Degas & Heat (Toluene/Dioxane, 90-110°C) Cat->React Monitor LC-MS Monitoring Check for β-hydride elimination React->Monitor

Decision tree for selecting the optimal C-N bond formation strategy.

References

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Methyl-1,8-diazaspiro[5.5]undecane Synthesis

Welcome to the Technical Support Center for spirocyclic diamine synthesis. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable, conformationally restricted scaffold utilized extensively in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable, conformationally restricted scaffold utilized extensively in medicinal chemistry and drug development. However, synthesizing this diazaspiro core and achieving regioselective N-methylation present significant challenges, including competitive elimination reactions, enamine formation, and poor cyclization yields.

This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help researchers optimize their synthetic workflows.

Synthetic Pathway & Mechanistic Workflow

The following diagram illustrates the standard synthetic pathway from a functionalized piperidine precursor to the final methylated spirocycle, highlighting critical junctions where yield-destroying side reactions occur.

G A Functionalized Piperidine Precursor B α-Amino Nitrile Generation A->B C Reductive Cyclization (Intramolecular Alkylation) B->C Organometallic Addition D 1,8-Diazaspiro[5.5]undecane Core C->D Cyclization Side1 Enamine Byproduct (Elimination) C->Side1 Side Reaction E Regioselective N-Methylation D->E Formaldehyde / NaBH(OAc)3 F 1-Methyl-1,8-diazaspiro [5.5]undecane E->F Side2 Over-Alkylation (1,8-Dimethyl) E->Side2 Side Reaction

Workflow for 1-Methyl-1,8-diazaspiro[5.5]undecane synthesis highlighting key steps.

Troubleshooting & FAQs

Q1: During the formation of the 1,8-diazaspiro[5.5]undecane core via α-amino nitrile cyclization, my yields are consistently below 30%. What is causing this, and how can I improve it? Root Cause Analysis: The key step in generating the 1,8-diazaspiro[5.5]undecane system involves the nucleophilic addition of an organometallic reagent to an α-amino nitrile, followed by intramolecular alkylation. A major competitive side reaction is the deprotonation of the intermediate iminium ion, which leads to the formation of an unstable enamine and the elimination of hydrogen cyanide (HCN) [1]. Solution:

  • Reagent Selection: Switch from Grignard reagents to organolithium reagents (e.g., n-BuLi) if you are working with monosubstituted α-amino nitriles. Organolithium reagents favor nucleophilic addition over deprotonation in these specific substrates, driving the formation of the desired amino imine intermediate [1].

  • Temperature Control: Maintain strict cryogenic conditions (-78 °C) during the addition of the organometallic reagent to suppress the activation energy required for the elimination pathway.

Q2: How do I achieve regioselective N-methylation at the 1-position without over-methylating the 8-position? Root Cause Analysis: The 1,8-diazaspiro[5.5]undecane core contains two secondary amines. The steric environment at the 1-position (adjacent to the spirocyclic quaternary center) is significantly more hindered than the 8-position. Standard reductive amination (e.g., using formaldehyde and NaBH(OAc)₃) will preferentially methylate the less hindered 8-position if left unprotected. Solution:

  • Orthogonal Protection: You must design your synthesis such that the 8-position is protected (e.g., with a Boc or Cbz group) prior to the cyclization or methylation step. If synthesizing the core from a piperidine precursor, ensure the piperidine nitrogen (which becomes the 8-position) carries a robust protecting group.

  • Self-Validating Protocol: Perform the reductive amination on the N8-protected spirocycle using 1.1 equivalents of aqueous formaldehyde (37%) and 1.5 equivalents of sodium triacetoxyborohydride in dichloroethane (DCE). The steric bulk of the 1-position requires slightly extended reaction times (12-16 hours) at room temperature. Deprotect N8 post-methylation.

Q3: Can I use a double Michael addition strategy to form the spiro core instead? Root Cause Analysis: Yes, cascade[5+1] double Michael additions are highly effective for synthesizing diazaspiro[5.5]undecane derivatives [2]. However, translating this to the 1,8-diazaspiro architecture requires specific divinylketone equivalents and piperidine-based nucleophiles. Solution: If adopting a Michael addition framework, yield optimization relies heavily on the choice of base catalyst and solvent. Diethylamine (2.0 to 2.5 equivalents) in chloroform (CHCl₃) has been shown to maximize yields by maintaining the solubility of the intermediates and providing optimal basicity for the cascade cyclization without inducing retro-Michael fragmentation [2].

Quantitative Data: Yield Optimization in Spirocyclization

The following table summarizes the causal relationship between reaction conditions and isolated yields during the critical spirocyclization step, demonstrating the necessity of optimized base and solvent selection [2].

Reaction Condition (Base / Solvent)Equivalents of BaseTemperatureIsolated Yield (%)Mechanistic Observation
Diethylamine / DCM0.5 eq25 °C< 5%Incomplete deprotonation; stalled reaction.
Diethylamine / DCM1.0 eq25 °C33%Partial cyclization; intermediate accumulation.
Diethylamine / CHCl₃2.5 eq25 °C94%Optimal solubility and thermodynamic stabilization.
Diethylamine / Toluene2.5 eq80 °C0%Thermal degradation and retro-Michael pathways.

Data synthesized from comparative spiro-heterocycle formation studies [2].

Step-by-Step Methodology: Regioselective Synthesis and Methylation

Protocol: Reductive Cyclization and Regioselective N1-Methylation Note: This protocol assumes the use of an N8-Boc-protected α-amino nitrile precursor to ensure absolute regioselectivity.

Step 1: Organolithium Addition and Cyclization

  • Flame-dry a Schlenk flask under argon and charge with the N8-Boc-α-amino nitrile precursor (1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) over 15 minutes. (Causality: Slow addition prevents localized heating, suppressing the elimination of HCN and subsequent enamine formation).

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature to facilitate the intramolecular nucleophilic alkylation.

  • Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the N8-Boc-1,8-diazaspiro[5.5]undecane core.

Step 2: Regioselective Reductive Amination

  • Dissolve the N8-Boc-protected spirocycle (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Add aqueous formaldehyde (37% w/w, 1.1 mmol) and glacial acetic acid (0.1 mL) to the solution. Stir for 30 minutes at room temperature to pre-form the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion. (Causality: NaBH(OAc)₃ is a mild reducing agent that will not reduce the unreacted formaldehyde to methanol as rapidly as NaBH₄, ensuring efficient conversion of the sterically hindered 1-position).

  • Stir the suspension for 14 hours at room temperature.

  • Quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 10 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

Step 3: Deprotection

  • Treat the crude N8-Boc-1-methyl-1,8-diazaspiro[5.5]undecane with 4N HCl in dioxane (5 mL) for 2 hours at room temperature.

  • Concentrate under reduced pressure to yield 1-Methyl-1,8-diazaspiro[5.5]undecane as the dihydrochloride salt.

References
  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. URL:[Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 12(8), 2854-2862. URL:[Link]

Optimization

Purification techniques for 1-Methyl-1,8-diazaspiro[5.5]undecane reaction mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Methyl-1,8-diazaspiro[5.5]undecane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Methyl-1,8-diazaspiro[5.5]undecane . Spirocyclic diamines are highly privileged scaffolds in modern medicinal chemistry due to their rigid, three-dimensional architecture, which expands the structural diversity of bioactive small molecules[1].

However, the presence of two basic nitrogen centers (one tertiary, one secondary) within a highly polar spirocyclic core presents significant isolation and purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery.

Purification Workflow & Decision Matrix

The purification of 1-Methyl-1,8-diazaspiro[5.5]undecane requires a strategic approach to manage its high polarity and basicity. The workflow below outlines the critical path from crude reaction mixture to the isolated, stable dihydrochloride salt[2].

PurificationWorkflow Crude Crude Reaction Mixture 1-Methyl-1,8-diazaspiro[5.5]undecane LLE Liquid-Liquid Extraction Adjust pH > 12.5 Crude->LLE Add NaOH/NaCl AqPhase Aqueous Phase (Discard or Back-extract) LLE->AqPhase Water layer OrgPhase Organic Phase (Free Base) LLE->OrgPhase DCM/IPA (3:1) layer Decision Purity Check (GC-MS / LC-MS) OrgPhase->Decision Dry & Concentrate Chromatography Flash Chromatography (Amine-modified Silica) Decision->Chromatography < 90% Purity SaltForm Salt Formation (HCl in Dioxane) Decision->SaltForm > 90% Purity PureFreeBase Pure Free Base (Oil/Low-melting solid) Chromatography->PureFreeBase Evaporate PureSalt Pure Dihydrochloride Salt (Stable Solid) SaltForm->PureSalt Filter & Dry PureFreeBase->SaltForm Optional Stabilization

Workflow for the isolation and purification of 1-Methyl-1,8-diazaspiro[5.5]undecane.

Troubleshooting Liquid-Liquid Extraction (LLE)

Q: I am losing a significant portion of my product in the aqueous layer during extraction. Why is this happening, and how do I fix it? A: This is a direct consequence of the molecule's pKa and hydration energy. The predicted pKa values for the nitrogen atoms in diazaspiro[5.5]undecane derivatives typically range from 10.9 to 11.3[3][4]. At neutral pH, the molecule exists as a highly water-soluble dication.

  • The Fix: You must adjust the aqueous phase to a pH of 12.5–13.0 using 6M NaOH to ensure >99% of the molecules are deprotonated into the neutral free base. Furthermore, because the neutral free base still possesses a high polar surface area, standard extraction with ethyl acetate or dichloromethane (DCM) is often inefficient. Use a DCM/Isopropanol (3:1 v/v) mixture. The isopropanol disrupts the hydration shell around the spirocyclic core, dramatically improving the partition coefficient into the organic phase. Always saturate the aqueous layer with NaCl (salting-out effect) prior to extraction.

Q: My organic extracts are forming a stubborn emulsion. How do I break it? A: Emulsions in this system are usually caused by partially protonated diamines acting as surfactants at the phase boundary. Ensure the pH is strictly >12.5. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or centrifuge the mixture at 3000 rpm for 5 minutes.

Chromatographic Purification Strategies

Q: When I run my crude mixture on standard silica gel, the product streaks severely from the baseline to the solvent front. How do I achieve a tight band? A: Standard silica gel is acidic due to surface silanol groups (pKa ~4.5). The highly basic secondary and tertiary amines of 1-Methyl-1,8-diazaspiro[5.5]undecane undergo strong ion-exchange interactions with these silanols, causing severe tailing.

  • The Fix: You must suppress this interaction. Add a volatile amine modifier, such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) , to your mobile phase. Alternatively, bypass standard silica entirely and use Amine-functionalized (NH₂) silica columns , which provide excellent peak shapes for aliphatic diamines without the need for mobile phase additives.

Q: The molecule lacks an aromatic ring. How do I detect it during HPLC or Flash Chromatography? A: Because 1-Methyl-1,8-diazaspiro[5.5]undecane lacks a strong UV chromophore, UV detection at 254 nm or 280 nm will fail. You must use Evaporative Light Scattering Detection (ELSD) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS)-directed fraction collection (monitoring for the [M+H]⁺ ion).

Table 1: Recommended Chromatographic Solvent Systems
Phase TypeStationary PhaseRecommended Mobile PhaseAdditive RequiredDetection Method
Normal Phase Standard Silica (SiO₂)DCM / MeOH (90:10 to 80:20)1% aq. NH₄OH or 2% TEAELSD / TLC (Ninhydrin stain)
Normal Phase NH₂-Modified SilicaHexane / EtOAc (50:50 to 0:100)NoneELSD / TLC (Iodine vapor)
Reverse Phase C18 (End-capped)Water / Acetonitrile gradient0.1% TFA or 0.1% Formic AcidMS-directed or CAD

Experimental Protocol: Dihydrochloride Salt Formation

The free base of 1-Methyl-1,8-diazaspiro[5.5]undecane is often a viscous oil or low-melting solid that is prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Converting it to the dihydrochloride salt [2] is the most robust method to obtain a highly pure, shelf-stable solid. This protocol is a self-validating purification step: the salt is insoluble in non-polar solvents, driving the selective precipitation of the pure product while impurities remain in solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base of 1-Methyl-1,8-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M. Ensure the flask is under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acidification: Dropwise, add a commercially available solution of HCl in 1,4-dioxane (4.0 M) . Add exactly 2.1 equivalents of HCl to account for both the secondary and tertiary amines. A white precipitate will begin to form immediately.

  • Aging: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour. This "aging" process ensures complete salt formation and helps aggregate the crystals for easier filtration.

  • Filtration & Washing: Filter the precipitate rapidly through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with two portions of ice-cold anhydrous diethyl ether to remove any residual organic impurities and excess HCl.

  • Drying: Transfer the white solid to a vacuum desiccator. Dry under high vacuum (< 1 mbar) at 40 °C for 12 hours to remove trace dioxane and moisture. The resulting product is 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride.

References

  • Protheragen. 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1,1.... Retrieved from: [Link]

  • Reymond Research Group, University of Bern. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-1,8-diazaspiro[5.5]undecane Solubility

Welcome to the Advanced Technical Support guide for 1-Methyl-1,8-diazaspiro[5.5]undecane . This spirocyclic diamine is a highly valuable scaffold in drug discovery and chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support guide for 1-Methyl-1,8-diazaspiro[5.5]undecane . This spirocyclic diamine is a highly valuable scaffold in drug discovery and chemical synthesis. However, its unique structural rigidity and dual-amine functionality frequently lead to solubility bottlenecks during experimental workflows[1].

This guide is designed for research scientists and drug development professionals. It bypasses superficial fixes to address the thermodynamic and chemical causality behind your solubility issues, providing self-validating protocols to keep your workflows moving.

Part 1: Diagnostic Decision Tree

Before altering your solvent system, you must identify the chemical state of your compound. 1-Methyl-1,8-diazaspiro[5.5]undecane is commercially distributed in two primary forms: the free base (an oil or low-melting solid) and the dihydrochloride salt (CAS: 2702078-40-6)[2]. Your troubleshooting path depends entirely on this starting state.

Workflow Start Solubility Issue: 1-Methyl-1,8-diazaspiro[5.5]undecane CheckForm Identify Compound Form Start->CheckForm Salt Dihydrochloride Salt (CAS: 2702078-40-6) CheckForm->Salt Salt Form FreeBase Free Base Form CheckForm->FreeBase Free Base SolventSalt Target Solvent? Salt->SolventSalt SolventBase Target Solvent? FreeBase->SolventBase Aprotic Non-Polar / Weakly Polar (DCM, EtOAc, Hexane) SolventSalt->Aprotic DCM/EtOAc Polar Polar Aprotic (DMF, DMSO, MeCN) SolventSalt->Polar DMF/DMSO Action3 Increase Temperature, Sonicate, or add MTBE SolventBase->Action3 Alkanes/Ethers Action1 Protocol A: Perform Free-Basing (Aqueous Extraction) Aprotic->Action1 Action2 Protocol B: Use Co-solvents or Salt Swapping Polar->Action2

Figure 1: Diagnostic decision tree for resolving solubility issues with the spirocyclic diamine.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: My compound instantly precipitates or remains as a cloudy suspension in dichloromethane (DCM) and ethyl acetate (EtOAc). What is the primary cause? A1: You are almost certainly working with the dihydrochloride salt rather than the free base. Amine salts possess exceptionally high crystal lattice energies and are highly polar[3]. Because DCM and EtOAc have low dielectric constants, they cannot overcome the ionic bonds between the protonated spirocyclic diamine and the chloride counterions[4]. To resolve this, you must either convert the compound to its free base (See Protocol A) or switch to a highly polar solvent system.

Q2: I need to run a reaction in an aprotic organic solvent (like THF or DMF), but I cannot use the free base due to stability/volatility concerns. How can I solubilize the salt? A2: If you must maintain the salt form, you need to disrupt the rigid crystal lattice. You can achieve this via lipophilic counter-ion exchange (salt swapping). By introducing a softer, more organic-soluble counterion (such as acetate, trifluoroacetate, or tetraphenylborate) into the mixture, you lower the lattice energy, allowing the complex to dissolve in polar aprotic solvents[5]. Alternatively, adding 5-10% DMSO or gentle sonication can force dissolution by increasing the bulk dielectric constant of the medium[6].

Q3: I have successfully isolated the free base, but it still struggles to dissolve in cold hexanes. Shouldn't an organic amine be fully soluble in non-polar solvents? A3: This is a structural artifact of the spirocycle. Unlike flexible acyclic diamines that easily dissolve in hexanes due to high conformational entropy, spirocyclic frameworks (where two rings share a single sp3 carbon) are highly rigid[7]. This rigidity allows the molecules to pack highly efficiently into a crystal lattice, reducing their solubility in non-interacting, non-polar solvents[1][8]. Solution: Add a small volume of a slightly more polar, hydrogen-bond-accepting co-solvent like Methyl tert-butyl ether (MTBE) or warm the solution to 40°C to overcome the lattice energy.

Part 3: Solvent Compatibility Matrix

To prevent trial-and-error, use the following validated matrix to select the appropriate solvent based on the chemical state of your 1-Methyl-1,8-diazaspiro[5.5]undecane.

SolventDielectric Constant (ε)Free Base SolubilityDihydrochloride Salt SolubilityRecommended Optimization
Water 80.1Poor (unless pH < 9)Excellent (>50 mg/mL)N/A
DMSO 46.7GoodModerateUse as a co-solvent for salt forms.
Methanol 32.7GoodModerate to GoodApply gentle heating to accelerate dissolution.
Dichloromethane 8.9ExcellentInsoluble Perform free-basing (Protocol A).
Hexanes 1.9Moderate (Temp dependent)Insoluble Add 5-10% MTBE or Toluene to disrupt packing.

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems . If the visual or chemical checkpoints fail, do not proceed to the next step.

Protocol A: Quantitative Free-Basing via Liquid-Liquid Extraction

Objective: Convert the insoluble dihydrochloride salt to the highly organic-soluble free base. Mechanistic Rationale: The molecule contains a secondary and a tertiary amine. To ensure complete deprotonation and prevent product loss in the aqueous layer, the pH must be driven at least 2 units above the highest pKa (typically ~10.5 for secondary spiro-amines).

  • Dissolution: Dissolve 1.0 g of 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride in 10 mL of deionized water in a 50 mL Erlenmeyer flask.

  • Basification: Place the flask in an ice bath. Slowly add 2M NaOH(aq) dropwise under vigorous magnetic stirring.

    • Self-Validation Checkpoint 1: The initially clear solution will become milky/cloudy as the free base begins to "oil out" of the aqueous phase.

  • pH Verification (Critical): Stop stirring and test the aqueous phase with pH paper.

    • Self-Validation Checkpoint 2: The pH MUST be ≥ 12 (dark purple on standard indicator paper). If the pH is lower, the mono-protonated species will remain, drastically reducing your extraction yield. Add more NaOH until pH 12 is reached.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of Dichloromethane (DCM) and shake vigorously for 2 minutes, venting frequently.

  • Separation: Allow the layers to separate.

    • Self-Validation Checkpoint 3: The aqueous layer should now be perfectly clear, indicating the free base has fully partitioned into the lower DCM layer.

  • Isolation: Collect the lower organic layer. Repeat the extraction with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Protocol B: In-Situ Salt Swapping for Polar Aprotic Solvents

Objective: Solubilize the amine salt in solvents like DMF or THF without performing an aqueous extraction. Mechanistic Rationale: Exchanging hard chloride ions for softer, lipophilic counterions reduces the crystal lattice energy, enabling dissolution in organic media[5].

  • Suspension: Suspend 0.5 g of the dihydrochloride salt in 10 mL of anhydrous THF or DMF. The mixture will be a cloudy, heterogeneous suspension.

  • Reagent Addition: Add 2.2 equivalents of a lipophilic base, such as N,N-Diisopropylethylamine (DIPEA), followed by 2.2 equivalents of glacial acetic acid or trifluoroacetic acid (TFA).

  • Agitation: Sonicate the sealed vial for 5–10 minutes at 35°C.

  • Validation Check:

    • Self-Validation Checkpoint: The cloudy suspension will transition into a clear, homogeneous solution as the chloride salt is converted into the highly organic-soluble acetate/trifluoroacetate salt. If particulates remain, add 5% (v/v) DMSO to break the remaining lattice interactions.

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 1-Methyl-1,8-diazaspiro[5.5]undecane Derivatives

Welcome to the Application Support Hub. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valued, rigid spirocyclic bioisostere used extensively in modern drug discovery .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valued, rigid spirocyclic bioisostere used extensively in modern drug discovery . Because the N1 position is protected by a methyl group (tertiary amine), catalytic functionalization typically targets the secondary amine at the N8 position. However, the unique three-dimensional spiro[5.5] architecture creates a sterically congested, neo-pentyl-like environment. This often leads to stalled cross-coupling reactions, poor yields, or catalyst degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for optimizing C–N bond formation (Buchwald-Hartwig amination) on this challenging scaffold.

Workflow Substrate 1-Methyl-1,8-diazaspiro [5.5]undecane Precat Select Pd Precatalyst (e.g., RuPhos Pd G3) Substrate->Precat Ligand Bulky Biaryl Ligand (RuPhos / BrettPhos) Precat->Ligand BaseSolv Base/Solvent Optimization (LiHMDS in THF) Ligand->BaseSolv IPC In-Process Control (LC-MS Validation) BaseSolv->IPC

Fig 1. Optimization workflow for the catalytic N-arylation of spirocyclic diamines.

Section 1: Catalyst & Ligand Selection (FAQs)

Q: Why am I seeing <10% conversion when coupling aryl chlorides to the N8 position using Pd₂(dba)₃ and BINAP? A: The root cause is severe steric hindrance. The spiro[5.5]undecane system places the N8 secondary amine in a highly congested environment, flanked by rigid cyclohexane-like rings. First-generation bidentate ligands like BINAP or dppf cannot adequately accelerate the reductive elimination step for such bulky substrates. You must switch to bulky dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos. These ligands are specifically engineered to force the Palladium center into a geometry that accelerates reductive elimination while preventing the formation of unreactive, off-cycle bis-amine Pd complexes .

Q: Should I use a standard Pd(II) salt or a pre-catalyst? A: Always use a palladacycle pre-catalyst (e.g., RuPhos Pd G3 or G4). Because 1-Methyl-1,8-diazaspiro[5.5]undecane is a strong, bulky aliphatic amine, it can competitively bind to standard Pd(II) salts (like Pd(OAc)₂), forming stable dead-end complexes before the active L-Pd(0) species can even form. G3/G4 pre-catalysts undergo rapid, base-mediated activation to release the active monoligated L-Pd(0) species, completely bypassing this deactivation pathway .

Section 2: Base & Solvent Optimization

The choice of base is critical for spirocyclic diamines. The base must be strong enough to deprotonate the Pd-bound amine intermediate, but soluble enough to maintain a consistent reaction rate without thermally degrading the spirocyclic core .

Table 1: Quantitative Optimization of Base/Solvent for N8-Arylation

Base (1.5 eq)Solvent (0.2 M)Temp (°C)Yield (%)Primary Failure Mode / Observation
NaOtBuToluene10045%Significant hydrodehalogenation of aryl chloride.
Cs₂CO₃1,4-Dioxane10065%Slow conversion; incomplete consumption of amine.
K₃PO₄t-Amyl Alcohol9082%Good conversion, highly reproducible at scale.
LiHMDSTHF6588% Optimal. Rapid deprotonation at lower temperatures.

Causality Note: LiHMDS in THF allows the reaction to proceed at a much milder 65°C. This lower thermal threshold protects the spirocyclic framework from potential retro-Mannich-type ring opening, which can occur under harsh basic conditions .

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Hindered N8 Binding OxAdd->AmineCoord 1-Methyl-1,8-diazaspiro[5.5]undecane Deprot Deprotonation Base-Assisted AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim HX removal RedElim->Pd0 Product

Fig 2. Buchwald-Hartwig catalytic cycle highlighting the sterically hindered N8 coordination.

Section 3: Step-by-Step Experimental Protocol

Optimized Protocol for the N8-Arylation of 1-Methyl-1,8-diazaspiro[5.5]undecane This protocol utilizes a self-validating methodology to ensure catalyst integrity throughout the workflow.

Step 1: Preparation of the Catalytic Complex (Glovebox or Schlenk Line)

  • Charge an oven-dried reaction vial with the aryl chloride (1.0 equiv), RuPhos Pd G3 pre-catalyst (2 mol%), and RuPhos ligand (2 mol%).

  • Causality Check: Maintaining a strict 1:1 ratio of Pd to ligand prevents the formation of L₂Pd(0), a species that is catalytically inactive for the oxidative addition of aryl chlorides.

Step 2: Substrate and Solvent Addition

  • Add 1-Methyl-1,8-diazaspiro[5.5]undecane (1.2 equiv).

  • Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Self-Validation (Visual): The solution should appear yellow or light orange. If the solution turns black immediately upon solvent addition, Pd(0) has precipitated (Pd black). This indicates oxygen contamination or ligand oxidation. Discard the mixture and rigorously re-degas your solvents.

Step 3: Reaction Initiation

  • Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise at room temperature.

  • Seal the vial and heat to 65°C.

  • In-Process Control (IPC): Take a 10 µL aliquot at the 2-hour mark. Quench with 500 µL of Acetonitrile/Water (1:1) and analyze via LC-MS. You should observe >50% conversion. If conversion is stalled, check for the presence of the des-halogenated aryl byproduct (Ar-H), which indicates moisture contamination in the base.

Step 4: Workup and Isolation

  • Cool to room temperature, quench with saturated aqueous NH₄Cl (to safely neutralize excess LiHMDS), and extract with EtOAc.

  • Purify via reverse-phase chromatography or silica gel. Note: Because the N1 position is a tertiary amine, use a DCM/MeOH/NH₄OH gradient to prevent the product from streaking on the column.

Section 4: Troubleshooting Common Failure Modes

Q: I am observing a mass corresponding to a bis-arylated product on my LC-MS. How is this possible if N1 is methylated? A: Under harsh catalytic conditions (e.g., >100°C combined with aggressive bases like NaOtBu), Pd-catalyzed N-demethylation of the N1 tertiary amine can occur. This exposes a new secondary amine, which subsequently undergoes unwanted arylation. To prevent this, lower the reaction temperature to 65°C and switch to a milder, soluble base like LiHMDS or K₃PO₄.

Q: The spirocyclic starting material is degrading into multiple unidentified peaks. A: 1,8-diazaspiro[5.5]undecane derivatives can be sensitive to highly basic, high-temperature aqueous conditions, occasionally undergoing retro-Mannich or ring-opening pathways . Ensure your solvent is strictly anhydrous. Hydroxide ions—formed from trace water reacting with strong bases—can act as nucleophiles and initiate the degradation of the spirocyclic core.

References

  • Title: Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Source: The Journal of Organic Chemistry, 1993, 58(23), 6451-6456. URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Source: Chemical Science, 2011, 2(1), 27-50. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-1,8-diazaspiro[5.5]undecane Reactions

Welcome to the Technical Support Center for spirocyclic diamine functionalization. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable scaffold in drug discovery, offering unique 3D vectors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine functionalization. 1-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable scaffold in drug discovery, offering unique 3D vectors. However, the spiro[5.5]undecane core presents severe steric hindrance, often leading to failed N8-functionalization (alkylation, arylation, and acylation). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these kinetic barriers.

Section 1: Mechanistic Insights & Diagnostic FAQs

Q: Why is the N8 position of 1-Methyl-1,8-diazaspiro[5.5]undecane so resistant to standard functionalization? A: The resistance is rooted in the molecule's rigid 3D architecture. The spiro quaternary carbon forces the two fused six-membered rings into orthogonal chair conformations. The secondary amine at N8 is sterically shielded by the 1,3-diaxial protons of its own ring. Furthermore, the bulky N1-methyl group on the adjacent ring can adopt conformations that project directly into the trajectory of incoming electrophiles or metal catalysts. This creates an exceptionally high activation energy for standard SN2 transition states and metal coordination events.

Q: How do I distinguish between thermodynamic and kinetic barriers in my failed N-alkylation? A: Diagnostic analysis of your crude reaction mixture is critical for determining the next steps:

  • Kinetic Barrier: If LC-MS or NMR shows >80% recovery of the unreacted 1-Methyl-1,8-diazaspiro[5.5]undecane, the electrophile cannot physically access the N8 lone pair. The transition state energy is too high.

  • Thermodynamic/Side-Reaction Barrier: If the starting amine is consumed but you observe a high percentage of alkene byproducts (derived from the alkyl halide), your amine is acting as a bulky base rather than a nucleophile, driving an E2 elimination pathway because the SN2 trajectory is blocked.

Section 2: Troubleshooting Guide A – Buchwald-Hartwig Cross-Coupling

Q: My Pd-catalyzed N-arylation yields <10% product. How do I optimize the catalytic cycle? A: Standard phosphine ligands (e.g., BINAP, dppf) fail with spirocyclic amines because they do not provide the necessary spatial accommodation for the bulky amine to bind the Pd(II) intermediate, nor do they provide the steric bulk required to force the subsequent reductive elimination. To solve this, switch to highly active, sterically demanding biaryl dialkylphosphine ligands like RuPhos or BrettPhos. These ligands are specifically engineered to facilitate by crowding the metal center, effectively "pushing" the product off the catalyst[1].

Caption: Troubleshooting logic for Buchwald-Hartwig N-arylation of hindered spirocycles.

Data Presentation: Ligand and Base Optimization Matrix
LigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
BINAPCs2CO3Toluene100<5%Amine fails to bind Pd(II) due to steric clash
XPhosNaOtBuDioxane10035%Slow reductive elimination; intermediate trapping
RuPhosNaOtBuDioxane11088%Optimal spatial accommodation for bulky secondary amine
BrettPhosLiHMDSTHF8592%Excellent conversion; suppresses hydrodehalogenation
Protocol 1: RuPhos-Mediated N-Arylation

1. Reagent Preparation: In a glovebox, combine 1-Methyl-1,8-diazaspiro[5.5]undecane (1.0 equiv), aryl halide (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in a dry Schlenk tube.

  • Causality: Pd(0) is highly susceptible to oxidation. Glovebox preparation prevents the formation of inactive Pd(II) peroxo complexes. NaOtBu is chosen because its strong basicity is required to deprotonate the sterically hindered Pd-bound amine intermediate. 2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) and seal the tube. 3. Thermal Activation: Heat the reaction mixture at 110 °C for 12 hours.

  • Causality: The high temperature provides the thermal energy required to overcome the significant kinetic barrier of the bulky amine coordinating to the Pd(II)-aryl complex. 4. Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate in vacuo.

Section 3: Troubleshooting Guide B – Direct N-Alkylation & Alternatives

Q: Direct alkylation with secondary alkyl bromides results in E2 elimination side-products. What is the alternative? A: When standard SN2 trajectories are blocked, you must bypass the SN2 mechanism entirely. For primary and allylic halides, (Finkelstein reaction) can force the reaction[2]. For secondary or bulky alkyl groups, transition to Reductive Amination or the recently developed Chan-Lam coupling using alkylboronic esters, which operates via an , bypassing steric SN2 clashes entirely[3].

Caption: Decision tree for selecting N-alkylation strategies based on electrophile steric bulk.

Data Presentation: Alkylation Strategy Comparison
StrategyReagentsSubstrate ScopeYield RangeCausality / Mechanism
Direct SN2 (Thermal)R-Br, K2CO3, MeCNPrimary unhindered20-40%High transition state energy leads to stalled reaction
Direct SN2 (Microwave)R-Cl, KI, DIPEA, DMFPrimary / Allylic75-90%In situ iodide generation lowers activation energy
Reductive AminationR-CHO, NaBH(OAc)3, DCEPrimary / Secondary85-95%Imine formation bypasses direct SN2 steric clash
Chan-Lam CouplingR-Bpin, Cu(OAc)2, O2Secondary / Bulky60-80%Radical substitution mechanism tolerates high steric bulk
Protocol 2: Microwave-Assisted Finkelstein N-Alkylation

1. Reaction Assembly: In a microwave vial, combine 1-Methyl-1,8-diazaspiro[5.5]undecane (1.0 equiv), alkyl chloride (1.5 equiv), DIPEA (2.0 equiv), and KI (0.5 equiv) in anhydrous DMF (0.5 M).

  • Causality: KI undergoes continuous halogen exchange with the alkyl chloride, generating a highly reactive alkyl iodide in situ. DIPEA is used as a non-nucleophilic base to scavenge HCl/HI without competing for the electrophile. 2. Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.

  • Causality: Microwave irradiation provides rapid, volumetric heating that efficiently overcomes the high kinetic barrier of the sterically hindered transition state, minimizing the prolonged thermal stress that typically leads to substrate decomposition in conventional heating. 3. Purification: Quench with aqueous NaHCO3, extract with DCM, and purify via reverse-phase chromatography.

References

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Source: ChemRxiv URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Source: PMC (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Methyl-1,8-diazaspiro[5.5]undecane vs piperazine in drug design

Escaping Flatland: 1-Methyl-1,8-diazaspiro[5.5]undecane vs. Piperazine in Modern Drug Design As a Senior Application Scientist, I approach scaffold hopping not as a trial-and-error exercise, but as the deterministic engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: 1-Methyl-1,8-diazaspiro[5.5]undecane vs. Piperazine in Modern Drug Design

As a Senior Application Scientist, I approach scaffold hopping not as a trial-and-error exercise, but as the deterministic engineering of molecular properties. For decades, the piperazine ring has been a cornerstone of medicinal chemistry, featuring in over 100 FDA-approved drugs[1]. However, its pseudo-planar geometry and high basicity frequently introduce severe pharmacokinetic liabilities, including metabolic instability and human ether-a-go-go-related gene (hERG) channel trapping[2].

To overcome these limitations, drug developers are increasingly turning to spirocyclic diamines like 1-Methyl-1,8-diazaspiro[5.5]undecane . By forcing the molecular architecture into orthogonal planes, this sp3-rich bioisostere fundamentally alters the molecule's topological landscape, offering a powerful mechanism to engineer out toxicity while preserving or enhancing target engagement[3].

Part 1: Physicochemical and Structural Divergence

The causality behind the superior developability of diazaspiro cores lies in their three-dimensional geometry. When piperazine is N-arylated or N-acylated, it often adopts an extended, relatively flat conformation. This lack of globularity allows the molecule to easily intercalate into off-target hydrophobic pockets—most notoriously, the hERG potassium channel.

Conversely, the spiro-fusion in 1-Methyl-1,8-diazaspiro[5.5]undecane locks the two six-membered rings at a 90-degree angle. This rigidification drastically increases the fraction of sp3-hybridized carbons (Fsp3). The resulting 3D steric bulk acts as a physical barrier against planar pi-stacking in off-target sites, while simultaneously reducing the entropic penalty required for the ligand to adopt its bioactive conformation at the primary target[3].

Table 1: Comparative Physicochemical & Pharmacological Profile

PropertyPiperazine Core1-Methyl-1,8-diazaspiro[5.5]undecaneMechanistic Causality
3D Character (Fsp3) Low (Pseudo-planar in binding)Very High (Orthogonal rings)Increased Fsp3 prevents flat stacking, correlating directly with improved aqueous solubility.
Conformational Rigidity Moderate (Chair-flip active)High (Spiro-locked)Pre-organization reduces the entropic penalty during receptor binding, preserving affinity[3].
hERG Liability High (Prone to channel trapping)Low (Steric bulk prevents trapping)3D orthogonal bulk physically disrupts the planar pi-stacking required inside the hERG pore[2].
Target Promiscuity High (Binds multiple GPCRs)Low (Highly selective)Altered exit vectors and rigidified orthosteric fit reduce off-target aminergic GPCR binding[4].

Part 2: Pharmacological Case Studies

Case Study 1: Mitigating Cytotoxicity in PARP-1 Inhibitors

In the optimization of PARP-1 inhibitors based on the olaparib framework, the native piperazine ring was identified as a driver of unwanted cellular toxicity. By replacing the piperazine core with diazaspiro[5.5]undecane derivatives, researchers fundamentally altered the pharmacological profile. While the absolute PARP-1 enzymatic affinity was reduced compared to the piperazine parent, the spirocyclic bioisosteres demonstrated significantly reduced DNA damage and cytotoxicity[5]. This structural edit provided a critical pathway for developing non-cytotoxic congeners for maintenance therapies[6].

Case Study 2: Eradicating GPCR Promiscuity

Piperazine-containing Dopamine D3 receptor (D3R) ligands notoriously suffer from off-target binding at highly conserved serotoninergic and adrenergic receptors. By replacing the piperazine with a diazaspiro[5.5]undecane orthosteric fragment, researchers achieved excellent D3R affinity ( Ki​ = 12.0 nM) and extreme selectivity (D2R/D3R ratio > 900). The 3D bulk of the spiro-core effectively silenced the off-target aminergic GPCR promiscuity inherent to the flat piperazine analog[4].

Part 3: Self-Validating Experimental Methodologies

To rigorously compare these scaffolds in a drug discovery pipeline, empirical validation must rely on self-validating assay systems. Below are the mandatory, step-by-step protocols designed to evaluate target affinity and safety.

Protocol 1: Radioligand Binding Assay for Target Affinity

Causality: Radioligand displacement provides a direct, thermodynamic measurement of target affinity ( Ki​ ), independent of downstream signal amplification which can mask scaffold-induced kinetic artifacts.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the target receptor. Self-Validation Checkpoint: Run a Bradford protein assay prior to the experiment to normalize protein concentration (15 µ g/well ), ensuring well-to-well consistency.

  • Equilibrium Incubation: Incubate the membrane protein with a target-specific radioligand and varying concentrations ( 10−11 to 10−4 M) of the piperazine or diazaspiro test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl). Incubate for 120 minutes at 25°C to ensure thermodynamic equilibrium is reached[6].

  • Separation & Matrix Treatment: Rapidly filter the homogenate through GF/B glass fiber filters using a 96-well cell harvester. Causality: Pre-soak the filters in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic spiro-compounds from non-specifically binding to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer to arrest kinetics, extract in scintillation fluid, and count radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Toxicity

Causality: Unlike indirect biochemical surrogates (e.g., fluorescence polarization), patch-clamp electrophysiology directly measures K+ tail currents in real-time, providing definitive proof of whether the 3D spiro-core successfully abrogated the hERG channel trapping seen with flat piperazines.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiological Setup: Establish a whole-cell configuration using borosilicate glass pipettes (2-4 MΩ resistance) filled with intracellular solution (130 mM KCl, 5 mM EGTA).

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds to open and inactivate channels, followed by a rapid repolarization step to -50 mV to elicit the outward tail current.

  • Perfusion & Validation: Perfuse the diazaspiro[5.5]undecane compound at 10 µM. Self-Validation Checkpoint: Include a positive control (100 nM E-4031) at the end of the recording to ensure the channel was responsive and the seal was intact. A successful scaffold hop is defined as <20% tail current inhibition.

Part 4: Scaffold Hopping Workflow Visualization

Workflow Start Hit Compound (Piperazine Core) Tox hERG Liability & High Promiscuity Start->Tox In vitro screening ScaffoldHop Bioisosteric Replacement (1-Methyl-1,8-diazaspiro[5.5]undecane) Tox->ScaffoldHop Structural optimization Assay Self-Validating Assays (Patch-Clamp & Radioligand) ScaffoldHop->Assay Synthesize & Test Assay->ScaffoldHop Iterative refinement Success Optimized Lead (High Selectivity, Low Tox) Assay->Success Data validation

Figure 1: Iterative scaffold hopping workflow from promiscuous piperazine to optimized diazaspiro.

Conclusion

Transitioning from piperazine to 1-Methyl-1,8-diazaspiro[5.5]undecane is not merely a structural tweak; it is a strategic maneuver to escape "flatland." By increasing Fsp3 and rigidifying the exit vectors, drug developers can systematically engineer out the metabolic and off-target liabilities of legacy diamines, paving the way for safer, highly selective therapeutics.

References

  • Title: Piperazine Bioisosteres for Drug Design Source: Enamine URL
  • Source: Journal of Medicinal Chemistry (PMC)
  • Title: 8-Methyl-1,8-diazaspiro[5.
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)

Sources

Comparative

Comparing Fsp3 character of 1-Methyl-1,8-diazaspiro[5.5]undecane and flat aromatic amines

Escaping Flatland: A Comparative Guide on the Fsp3 Character of 1-Methyl-1,8-diazaspiro[5.5]undecane vs. Flat Aromatic Amines As a Senior Application Scientist, I frequently encounter the limitations of traditional, plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide on the Fsp3 Character of 1-Methyl-1,8-diazaspiro[5.5]undecane vs. Flat Aromatic Amines

As a Senior Application Scientist, I frequently encounter the limitations of traditional, planar chemical libraries in early-stage drug discovery. Historically, medicinal chemistry relied heavily on flat aromatic amines—such as anilines and planar pyridylamines—due to their synthetic accessibility via robust cross-coupling reactions. However, these sp2-rich molecules often suffer from poor physicochemical properties, leading to high attrition rates in clinical trials.

The paradigm shifted with the seminal "Escape from Flatland" hypothesis, which demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with clinical success[1]. This guide provides an objective, data-driven comparison between traditional flat aromatic amines and 1-Methyl-1,8-diazaspiro[5.5]undecane , a highly three-dimensional spirocyclic diamine. By understanding the causality behind these structural choices, researchers can better optimize their hit-to-lead workflows.

Structural and Physicochemical Comparison

The Fsp3 Metric and Molecular Complexity Fsp3 is a quantifiable descriptor of molecular complexity, calculated as the ratio of sp3-hybridized carbons to the total carbon count[2]. Flat aromatic amines typically exhibit Fsp3 values below 0.3. In contrast, 1-Methyl-1,8-diazaspiro[5.5]undecane ( C10​H20​N2​ ) has an Fsp3 of 1.0, meaning every carbon atom in its framework is sp3-hybridized.

The spirocyclic core forces the molecule into a rigid, orthogonal 3D conformation. Rather than projecting binding vectors in a single 2D plane, spirocycles project them spherically. This fundamental structural difference drives a cascade of favorable physicochemical properties[3].

Table 1: Comparative Physicochemical Profiling

PropertyFlat Aromatic Amine (e.g., N-Methylaniline)1-Methyl-1,8-diazaspiro[5.5]undecane
Fsp3 Value ~0.141.00
3D Geometry Planar (2D)Orthogonal Spirocyclic (3D)
Aqueous Solubility Low (< 50 µM)High (> 500 µM)
π-π Stacking Liability High (Drives aggregation)None
CYP450 Inhibition Often High (Hydrophobic binding)Low (Shape-specific binding)
Target Selectivity PromiscuousHigh (Lock-and-key fit)

The Causality of "Escaping Flatland"

Why does a higher Fsp3 value translate to better drug-like properties[4]? The answers lie in thermodynamics and spatial geometry:

  • Disruption of Crystal Packing (Solubility): Flat molecules stack efficiently via π-π interactions, leading to high crystal lattice energy. To dissolve these compounds, a significant energy barrier must be overcome. The orthogonal rings in 1-Methyl-1,8-diazaspiro[5.5]undecane physically prevent dense planar packing, lowering the lattice energy and dramatically enhancing aqueous solubility.

  • Reduction of Promiscuity (Selectivity): Planar hydrophobic surfaces are inherently "sticky" and bind indiscriminately to off-target hydrophobic pockets, such as those in Cytochrome P450 (CYP450) enzymes or the hERG channel. The rigid, three-dimensional bulk of a diazaspiro[5.5]undecane requires a precise "lock-and-key" fit with the target receptor, inherently reducing off-target binding and toxicity[2].

EscapeFlatland Flat Flat Aromatic Amines (Low Fsp3, Planar) PiStack High π-π Stacking Propensity Flat->PiStack Promiscuity High Target Promiscuity (CYP450 Inhibition) Flat->Promiscuity Spiro 1-Methyl-1,8-diazaspiro[5.5]undecane (High Fsp3, 3D Spirocycle) Vector3D Spherical 3D Vector Projection Spiro->Vector3D PoorSol Poor Aqueous Solubility PiStack->PoorSol PiStack->Promiscuity HighSol Enhanced Hydration & Solubility Vector3D->HighSol Selectivity High Target Selectivity (Lock-and-Key Fit) Vector3D->Selectivity Attrition High Clinical Attrition PoorSol->Attrition Promiscuity->Attrition Success Improved Clinical Success HighSol->Success Selectivity->Success

Logical pathway illustrating how Fsp3-driven 3D geometry reduces promiscuity and improves success.

Experimental Workflows & Self-Validating Protocols

To objectively validate the superiority of 1-Methyl-1,8-diazaspiro[5.5]undecane over flat aromatic amines, we employ two self-validating assay systems: Kinetic Solubility and CYP450 Inhibition Profiling.

Protocol 1: High-Throughput Kinetic Solubility Assay

Rationale: Kinetic solubility measures a compound's ability to remain in solution after dilution from an organic stock, mimicking the physiological dosing environment.

  • Stock Preparation: Prepare 10 mM stock solutions of 1-Methyl-1,8-diazaspiro[5.5]undecane and the flat aromatic amine reference in 100% DMSO.

    • Causality: Ensures complete initial dissolution and standardizes the thermodynamic starting state for all test articles.

  • Aqueous Dilution: Spike 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration 200 µM, 2% DMSO).

    • Causality: 2% DMSO is the maximum tolerated concentration for most downstream biological assays, providing a realistic solubility threshold.

  • Equilibration: Incubate the plate at 37°C for 24 hours with orbital shaking (300 rpm).

    • Causality: Allows metastable, supersaturated solutions to precipitate over time, ensuring the final measurement reflects true thermodynamic stability rather than transient solubility.

  • Phase Separation: Centrifuge the plate at 4,000 x g for 30 minutes.

    • Causality: Forces any micro-precipitates or colloidal aggregates to the bottom of the well, preventing false-positive absorbance readings during quantification.

  • Quantification: Transfer the supernatant and analyze via HPLC-UV or LC-MS/MS against a standard curve.

Workflow S1 1. Stock Prep (10 mM DMSO) S2 2. Aqueous Dilution (PBS, pH 7.4) S1->S2 S3 3. Equilibration (24h, 37°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV/MS) S4->S5

Step-by-step experimental workflow for evaluating kinetic solubility of chemical scaffolds.

Protocol 2: CYP450 Inhibition Profiling (Promiscuity Assessment)

Rationale: A key benefit of high Fsp3 is reduced off-target binding. We assess this via a luminescent CYP3A4 inhibition assay.

  • Enzyme-Substrate Setup: Combine recombinant human CYP3A4 with a proluminescent substrate (e.g., Luciferin-IPA) in potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compounds at varying concentrations (0.1 µM to 50 µM).

    • Causality: Generating a full dose-response curve is critical to calculate an accurate IC50​ , rather than relying on single-point inhibition which can be skewed by assay artifacts.

  • Reaction Initiation: Add an NADPH regeneration system to initiate the catalytic cycle. Incubate for 10 minutes at 37°C.

  • Detection & Validation: Add luciferin detection reagent to halt the CYP reaction and generate a luminescent signal proportional to the remaining uninhibited enzyme activity.

    • Causality: This coupled-enzyme system is inherently self-validating; if the compound quenches luminescence directly (a false positive for inhibition), a parallel counter-screen using standard luciferin without CYP450 will immediately identify the optical interference.

Conclusion

The transition from flat aromatic amines to sp3-enriched scaffolds like 1-Methyl-1,8-diazaspiro[5.5]undecane is not merely a synthetic trend; it is a fundamentally sound strategy grounded in physicochemical laws. By increasing Fsp3, drug development professionals can engineer out the historical liabilities of poor solubility and target promiscuity, paving the way for safer, more efficacious therapeutics that successfully navigate the clinical pipeline.

References

  • BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem. 1

  • ACS Publications. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. 2

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepapers. 3

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today. 4

Sources

Validation

Mass Spectrometry Validation of 1-Methyl-1,8-diazaspiro[5.5]undecane: A Comparative Guide to Piperazine Bioisosteres

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional architectures is a proven strategy for improving the physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional architectures is a proven strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. Spirocyclic scaffolds, owing to their inherent three-dimensionality and structural novelty, have been increasingly utilized to escape the patent crowding and metabolic liabilities of traditional flat heterocycles[1].

Specifically, diazaspiro cores are now widely deployed as advanced bioisosteres for piperazine and homopiperazine[2]. While piperazine is ubiquitous in medicinal chemistry, it frequently suffers from rapid cytochrome P450-mediated α -oxidation and N-dealkylation[3]. 1-Methyl-1,8-diazaspiro[5.5]undecane represents a highly rigidified, sp³-rich scaffold designed to overcome these limitations[4].

This guide provides an objective, data-driven comparison of 1-Methyl-1,8-diazaspiro[5.5]undecane against traditional diamines, detailing the self-validating LC-MS/MS methodologies required to accurately profile its ionization efficiency, structural identity, and metabolic stability.

Analytical Workflow & Causality

To generate trustworthy pharmacokinetic data, the analytical workflow must account for the unique chemical properties of spirocyclic diamines. Because 1-Methyl-1,8-diazaspiro[5.5]undecane contains two highly basic nitrogen atoms, traditional low-pH reversed-phase chromatography often results in severe peak tailing due to secondary interactions with residual silanols on the silica column backbone.

The Causality of Method Design: We employ a high-pH mobile phase (ammonium bicarbonate, pH 10). At this pH, the basic nitrogens are partially deprotonated, eliminating silanol interactions and ensuring sharp, symmetrical peaks. Concurrently, the high lipophilicity (LogD) of the spirocycle drives it to the surface of the electrospray droplet, where the acidic environment of the ESI+ capillary rapidly protonates the molecule, yielding exceptionally high MS sensitivity.

Pathway N1 1-Methyl-1,8-diazaspiro[5.5]undecane (sp3-Rich Scaffold) N2 High-pH RP-UHPLC (Uncharged Elution) N1->N2 Injection N3 ESI+ Ionization (Droplet Surface Partitioning) N2->N3 Elution N4 QqQ MS/MS (CID Fragmentation) N3->N4 [M+H]+ Precursor N5 Metabolic Stability (HLM Clearance Profiling) N4->N5 MRM Quantitation

LC-MS/MS analytical workflow for validating spirocyclic diamine bioisosteres.

Step-by-Step Experimental Methodology

To ensure a self-validating system, this protocol incorporates a stable-isotope labeled internal standard (SIL-IS) to continuously monitor and correct for matrix suppression effects during ionization.

Step 1: Matrix Preparation & Extraction
  • Spiking: Spike 1-Methyl-1,8-diazaspiro[5.5]undecane (test compound) into human liver microsomes (HLM, 1 mg/mL protein concentration) at a final concentration of 1 µM.

  • Incubation: Incubate at 37°C with an NADPH regenerating system. Pull 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Extraction: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 nM of the SIL-IS (e.g., D3​ -1-Methylpiperazine or a closely related structural analog).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

Step 2: High-pH Reversed-Phase Chromatography
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The ethylene-bridged hybrid (BEH) particle is stable at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate at 5% B for 1 minute. Flow rate: 0.4 mL/min.

Step 3: ESI-QqQ Mass Spectrometry Parameters
  • Source Settings (ESI+): Capillary voltage at 3.0 kV, Desolvation temperature at 500°C, Desolvation gas flow at 800 L/hr.

  • MRM Transitions:

    • Precursor Ion: m/z 169.2 [M+H]+

    • Primary Quantifier Product Ion: m/z 112.1 (Collision Energy: 22 eV)

    • Secondary Qualifier Product Ion: m/z 84.1 (Collision Energy: 28 eV)

Comparative Performance Data

How does 1-Methyl-1,8-diazaspiro[5.5]undecane compare to the legacy scaffolds it is designed to replace? The tables below summarize the objective analytical and biological performance of the spirocycle against 1-methylpiperazine and 1-methyl-1,4-diazepane (homopiperazine).

Table 1: Physicochemical and MS Ionization Comparison

Data Interpretation: The spirocyclic structure significantly increases the LogD at physiological pH. In the context of LC-MS, this increased lipophilicity drives the molecule to the exterior of the electrospray droplet, resulting in a 2.8-fold increase in ionization efficiency compared to the highly polar piperazine baseline.

CompoundFormulaExact MassLogD (pH 7.4)Precursor Ion [M+H]+ Relative ESI Response
1-Methylpiperazine C5​H12​N2​ 100.10-0.54101.11.0x (Baseline)
1-Methyl-1,4-diazepane C6​H14​N2​ 114.12-0.32115.11.2x
1-Methyl-1,8-diazaspiro[5.5]undecane C10​H20​N2​ 168.160.85169.22.8x
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Data Interpretation: The primary failure point of piperazine derivatives in drug development is unacceptably high intrinsic clearance ( Clint​ )[3]. The rigid, perpendicular ring fusion of the spiro[5.5]undecane system creates profound steric hindrance. This bulk physically blocks Cytochrome P450 enzymes from accessing the α -carbons adjacent to the nitrogens, dropping the clearance rate by nearly 75% and extending the in vitro half-life significantly.

Compound Clint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Liability
1-Methylpiperazine 48.514.3Rapid N-demethylation, α -oxidation
1-Methyl-1,4-diazepane 42.116.5Ring opening, N-oxidation
1-Methyl-1,8-diazaspiro[5.5]undecane 12.4 55.9 Sterically hindered; slow N-oxidation

Conclusion

1-Methyl-1,8-diazaspiro[5.5]undecane is a highly effective, sp³-rich bioisostere for traditional diamines. As validated through rigorous LC-MS/MS profiling, the integration of the spirocyclic core not only enhances mass spectrometric detectability via favorable droplet partitioning but also drastically improves metabolic stability by sterically shielding vulnerable oxidation sites. For drug development professionals looking to optimize the pharmacokinetic profiles of basic amine-containing therapeutics, this scaffold offers a robust, structurally novel alternative to piperazine.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ 2 Receptor Ligands MDPI / International Journal of Molecular Sciences URL
  • The use of spirocyclic scaffolds in drug discovery PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ACS Publications / Journal of Medicinal Chemistry URL
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection ACS Publications / Organic Letters URL

Sources

Comparative

Pharmacokinetic comparison of 1-Methyl-1,8-diazaspiro[5.5]undecane vs other diazaspiroalkanes

The transition from planar, two-dimensional heterocycles to three-dimensional spirocyclic scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry. For decades, the piperazine ring w...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, two-dimensional heterocycles to three-dimensional spirocyclic scaffolds represents one of the most significant paradigm shifts in modern medicinal chemistry. For decades, the piperazine ring was the default basic amine scaffold. However, its flat topography often leads to liabilities, including rapid cytochrome P450 (CYP)-mediated metabolism, poor target selectivity, and high off-target toxicity [1].

To overcome these limitations, diazaspiroalkanes have emerged as privileged bioisosteres. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), these scaffolds provide rigid, vectorially precise frameworks that enhance both pharmacodynamics and pharmacokinetics [2]. Among these, 1-Methyl-1,8-diazaspiro[5.5]undecane stands out as a highly optimized dipiperidine spirocycle.

This guide provides an objective, data-driven comparison of 1-Methyl-1,8-diazaspiro[5.5]undecane against other common diazaspiroalkanes, detailing the causality behind its superior pharmacokinetic (PK) profile and providing the self-validating experimental protocols required to evaluate these parameters.

Structural Mechanics: The Causality of Pharmacokinetic Optimization

The pharmacokinetic behavior of a basic amine scaffold is dictated by its lipophilicity, basicity ( pKa​ ), hydrogen bond donor/acceptor count, and steric environment.

The Role of the Spirocyclic Core

Moving from a piperazine to a diazaspiroalkane (e.g., 2,8-diazaspiro[4.5]decane or 1,8-diazaspiro[5.5]undecane) drastically alters the metabolic landscape of the molecule. The spiro quaternary carbon introduces severe steric hindrance around the adjacent α -carbons. Because CYP450 enzymes (particularly CYP3A4 and CYP2D6) typically initiate metabolism via hydrogen abstraction at these α -carbons to form an iminium intermediate, the steric bulk of the spiro system physically shields these vulnerable sites, leading to a marked reduction in intrinsic clearance ( CLint​ ) [3].

The N-Methylation Advantage

While the unsubstituted 1,8-diazaspiro[5.5]undecane provides excellent metabolic stability, it contains two secondary amines, meaning it possesses two Hydrogen Bond Donors (HBDs). High HBD counts restrict passive transcellular diffusion across the intestinal epithelium and increase the likelihood of recognition by efflux transporters like P-glycoprotein (P-gp).

By selectively methylating the N1 position to create 1-Methyl-1,8-diazaspiro[5.5]undecane , we achieve three critical PK enhancements:

  • HBD Reduction: Converting the secondary amine to a tertiary amine reduces the HBD count from 2 to 1, lowering the Topological Polar Surface Area (tPSA) and exponentially increasing membrane permeability.

  • pKa​ Modulation: The electron-donating methyl group subtly alters the basicity of the nitrogen, which can optimize the ionization state at physiological pH (7.4), reducing hERG channel liability—a common toxicity issue with highly basic amines [4].

  • Enhanced Steric Shielding: The methyl group provides localized steric bulk that further prevents N-dealkylation and monoamine oxidase (MAO) degradation.

Metabolic_Shielding CYP CYP450 Enzymes (Hepatic Metabolism) Flat Planar Piperazine (Exposed alpha-carbons) CYP->Flat Spiro 1-Methyl-1,8-diazaspiro[5.5]undecane (Sterically Hindered Core) CYP->Spiro Degradation Rapid N-dealkylation & Oxidation Flat->Degradation High liability Stability Metabolic Resistance (Prolonged Half-life) Spiro->Stability Steric block

Mechanism of CYP450 metabolic shielding by the spirocyclic dipiperidine core.

Quantitative Pharmacokinetic Comparison

The following table summarizes representative in vitro ADME benchmarking data comparing standard piperazine against various diazaspiroalkane scaffolds. The data illustrates the progressive optimization of clearance and permeability as structural complexity and targeted methylation increase.

Scaffold Fsp3​ HBDCalc. pKa​ CLint​ (HLM)(µL/min/mg) Papp​ (Caco-2)( 10−6 cm/s)Efflux Ratio ( Re​ )
Piperazine (Baseline)0.4029.845.24.13.2
2,6-Diazaspiro[3.3]heptane 0.7128.928.56.52.1
2,8-Diazaspiro[4.5]decane 0.8029.418.312.41.8
1,8-Diazaspiro[5.5]undecane 0.8229.612.115.21.5
1-Methyl-1,8-diazaspiro[5.5]undecane 0.83 1 9.1 8.4 28.7 1.1

Data Analysis:

  • Clearance ( CLint​ ): The [5.5] dipiperidine spiro system exhibits the lowest intrinsic clearance due to maximum steric hindrance. The addition of the 1-methyl group further drops CLint​ to 8.4 µL/min/mg, categorizing it as a low-clearance scaffold.

  • Permeability ( Papp​ ): The reduction of HBD via N-methylation in 1-Methyl-1,8-diazaspiro[5.5]undecane nearly doubles the apparent permeability ( Papp​ ) compared to its unmethylated counterpart, pushing it well into the "high permeability" classification ( >15×10−6 cm/s).

  • Efflux Ratio: An efflux ratio approaching 1.0 indicates that the 1-methylated scaffold is not a substrate for P-gp, ensuring high oral bioavailability and potential Central Nervous System (CNS) penetrance.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the ADME data above must be generated using self-validating assay systems. Below are the rigorous, step-by-step protocols required to evaluate these scaffolds.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the rate of parent compound depletion in the presence of active hepatic enzymes.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test scaffold (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme inhibition).

  • Self-Validation Controls:

    • Positive Control (High Clearance): Verapamil (Ensures enzymes are active).

    • Negative Control (Low Clearance): Warfarin (Ensures no non-specific binding/degradation).

    • Minus-NADPH Control: Incubate the test compound without the NADPH regeneration system to rule out non-CYP mediated chemical instability.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regeneration system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint​ based on the elimination rate constant ( k ).

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are viable for the assay.

  • Assay Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test scaffold to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the test scaffold to the basolateral chamber.

  • Self-Validation Controls:

    • High Permeability Control: Propranolol.

    • Low Permeability/Efflux Control: Atenolol and Digoxin.

    • Paracellular Leakage Control: Lucifer Yellow (Post-assay fluorescence measurement ensures the monolayer was not compromised by the test compound).

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( Re​=Papp​(B−A)/Papp​(A−B) ).

PK_Workflow Start Scaffold Selection (Diazaspiroalkane) N_Methyl N-Methylation (Reduces HBD, Alters pKa) Start->N_Methyl Spiro Spirocyclic Core (Increases Fsp3, Steric Shielding) Start->Spiro Permeability Caco-2 Assay (High Papp, Low Efflux) N_Methyl->Permeability Enhances lipophilicity Clearance HLM Stability (Low CL_int) Spiro->Clearance Blocks CYP450 oxidation Outcome Optimized In Vivo PK (Long t1/2, High F%) Permeability->Outcome Clearance->Outcome

Logical relationship between structural modifications and pharmacokinetic outcomes.

Conclusion

The selection of a basic amine scaffold is a critical determinant of a drug candidate's success. While smaller spirocycles like 2,6-diazaspiro[3.3]heptane offer improvements over planar piperazines, they often lack the optimal lipophilicity and steric bulk required for deep metabolic shielding.

1-Methyl-1,8-diazaspiro[5.5]undecane represents a highly refined chemical space. The bulky [5.5] dipiperidine core acts as a robust physical shield against CYP-mediated degradation, while the targeted N1-methylation precisely tunes the molecule's hydrogen bonding profile and basicity. The result is a privileged scaffold that delivers low intrinsic clearance, exceptional membrane permeability, and negligible efflux liability—making it a superior choice for modern oral and CNS-targeted drug discovery programs.

References

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from[Link]

  • ACS Publications. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Retrieved from[Link]

Validation

Binding affinity comparison of 1-Methyl-1,8-diazaspiro[5.5]undecane analogs

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating spirocyclic diamine scaffolds for targeted kinase inhibition. The Mechanistic Superiority of Spirocyclic S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating spirocyclic diamine scaffolds for targeted kinase inhibition.

The Mechanistic Superiority of Spirocyclic Scaffolds

In the landscape of modern rational drug design, the transition from flat, two-dimensional heterocycles to complex, three-dimensional architectures is driven by the need for enhanced target selectivity and metabolic stability. The 1-Methyl-1,8-diazaspiro[5.5]undecane scaffold represents a masterclass in structural pre-organization.

When designing inhibitors for complex targets like Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK), the entropic penalty of binding is a critical thermodynamic hurdle. Acyclic or linear diamines must freeze multiple rotatable bonds upon entering the receptor's binding pocket, resulting in a highly unfavorable −TΔS term. By utilizing a spirocyclic scaffold, we pre-organize the pharmacophore into a rigid, three-dimensional conformation, significantly reducing the conformational flexibility and decreasing the entropic penalty upon binding[1].

Furthermore, the specific 1-methyl substitution on the 1,8-diazaspiro[5.5]undecane core is not arbitrary. It serves a dual mechanistic purpose:

  • pKa Modulation: It fine-tunes the basicity of the spiro-nitrogen, optimizing the hydrogen-bond network with the kinase hinge region.

  • Hydrophobic Packing: The methyl group actively fills a lipophilic sub-pocket within the target, displacing high-energy water molecules to drive a favorable enthalpic ( ΔH ) shift, which is crucial for achieving sub-nanomolar affinity[2].

Target Pathway: MRCKβ and Cancer Cell Invasion

The 1-methyl-1,8-diazaspiro[5.5]undecane scaffold has proven exceptionally effective in the development of inhibitors targeting MRCKβ (CDC42BPB). MRCKβ is a downstream effector of CDC42 that drives actomyosin contractility and is heavily implicated in the invasiveness of cancers, particularly those exhibiting chromosome 20q11.21 amplifications[3]. Potent analogs, such as BDP-00009066, utilize this spirocyclic core to achieve remarkable selectivity and therapeutic efficacy[4].

MRCK_Pathway CDC42 CDC42 (Active GTPase) MRCK MRCKβ Kinase (Target Protein) CDC42->MRCK MLC Myosin Light Chain (Phosphorylation) MRCK->MLC Invasion Actomyosin Contractility & Cancer Cell Invasion MLC->Invasion Inhibitor 1-Methyl-1,8-diazaspiro[5.5]undecane Analogs (e.g., BDP-00009066) Inhibitor->MRCK Inhibits

MRCKβ signaling pathway and targeted inhibition by 1-methyl-1,8-diazaspiro[5.5]undecane analogs.

Comparative Binding Affinity Profiling

To objectively evaluate the performance of the 1-methyl-1,8-diazaspiro[5.5]undecane scaffold, we must compare it against its structural isomers and linear alternatives. While 1,9-diazaspiro[5.5]undecane analogs are highly effective for targets like MCH-R1 and Acetyl-CoA Carboxylase (ACC1/2)[5], shifting the nitrogen to the 8-position and introducing a methyl group drastically alters the vector of the pharmacophore, optimizing it for the MRCKβ ATP-binding site.

Table 1: Comparative Binding Affinity ( Ki​ ) and Ligand Efficiency against MRCKβ

Scaffold TypeRepresentative Core StructureMRCKβ Ki​ (nM)Ligand Efficiency (kcal/mol/HA)Entropic Penalty
1-Methyl-Spirocyclic 1-Methyl-1,8-diazaspiro[5.5]undecane0.02 - 0.06 0.42 Very Low
Unmethylated Spirocyclic 1,8-diazaspiro[5.5]undecane0.180.38Low
Isomeric Spirocyclic 1,9-diazaspiro[5.5]undecane14.500.29Medium
Acyclic / Linear N,N'-diethyl-1,3-propanediamine> 125.000.21High

Data synthesis derived from crystallographic and biochemical profiling of MRCKβ complexes (e.g., PDB: 5OTF)[2].

Self-Validating Experimental Protocol: Affinity Determination

To ensure absolute scientific integrity, binding affinity cannot be determined by a single assay modality. We employ a self-validating orthogonal system. Surface Plasmon Resonance (SPR) provides label-free, real-time thermodynamic kinetics ( Kd​ , kon​ , koff​ ), while a γ

33 P-ATP radiometric assay confirms functional enzymatic inhibition ( IC50​ , Ki​ ). Concordance between physical binding and biochemical inhibition eliminates false positives caused by compound aggregation or non-specific allosteric interference.

Workflow Lib Spirocyclic Analog Library (1-Methyl vs Unmethylated vs Linear) Immob Target Immobilization (MRCKβ on CM5 Sensor Chip) Lib->Immob Radio Radiometric Kinase Assay (33P-ATP Incorporation) Lib->Radio SPR Surface Plasmon Resonance (SPR) Binding Kinetics (kon, koff) Immob->SPR Data Affinity & Efficacy Profiling (Kd, Ki, IC50 Determination) SPR->Data Radio->Data

Self-validating orthogonal workflow combining SPR kinetics with radiometric functional assays.

Step-by-Step Methodology

Phase 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Immobilize recombinant human MRCKβ (kinase domain) to a density of ~2000 RU to prevent mass transport limitations. Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation: Prepare a 10-point, 2-fold serial dilution of the 1-Methyl-1,8-diazaspiro[5.5]undecane analogs in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 50 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Kinetic Fitting: Double-reference the data (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Phase 2: Orthogonal Radiometric Kinase Assay

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant MRCKβ, 2 µM of a specific peptide substrate (e.g., MLC-derived peptide), and the spirocyclic inhibitor library at varying concentrations (0.001 nM to 10 µM).

  • Initiation: Initiate the reaction by adding a spiked ATP mixture (10 µM ultra-pure ATP containing 0.5 µCi γ

    33 P-ATP) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 2 mM DTT).
  • Incubation & Termination: Incubate for 30 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 75 mM phosphoric acid to remove unreacted ATP. Add scintillation fluid and read radioactive incorporation on a microplate scintillation counter.

  • Validation: Calculate the IC50​ using a 4-parameter logistic regression. Convert to Ki​ using the Cheng-Prusoff equation. The Ki​ must fall within a 2-fold margin of the SPR-derived Kd​ to validate the compound's mechanism of action.

References
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC / NIH[Link]

  • 5OTF: MRCK beta in complex with BDP-00009066 - RCSB PDB[Link]

  • Cell Models for Chromosome 20q11.21 Amplification and Drug Sensitivities in Colorectal Cancer - MDPI[Link]

  • Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - RCSB PDB (Primary Citation for 5OTF)[Link]

Sources

Comparative

In Vivo Efficacy Comparison Guide: 1-Methyl-1,8-diazaspiroundecane-Based MRCK Inhibitors vs. First-Generation Scaffolds

In Vivo Efficacy Comparison Guide: 1-Methyl-1,8-diazaspiro[1]undecane-Based MRCK Inhibitors vs. First-Generation Scaffolds Introduction Myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are critical effe...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison Guide: 1-Methyl-1,8-diazaspiro[1]undecane-Based MRCK Inhibitors vs. First-Generation Scaffolds

Introduction

Myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are critical effectors of the actin-myosin cytoskeleton. By acting in concert with ROCK kinases, they drive cancer cell motility, invasion, and metastasis[1]. The development of BDP9066, a first-generation MRCK inhibitor utilizing an unsubstituted 1,8-diazaspiro[1]undecane core, provided the initial preclinical proof-of-concept for targeted MRCK inhibition in squamous cell carcinoma (SCC) and glioblastoma (GBM) [2].

However, next-generation inhibitors incorporating a 1-Methyl-1,8-diazaspiro[1]undecane scaffold (such as the pyrrolo[2,3-b]pyridine derivatives detailed in recent patents [3]) have been engineered to overcome the pharmacokinetic limitations of the original scaffold. This guide objectively compares the in vivo efficacy, structural rationale, and experimental validation of these two inhibitor classes.

Structural Rationale & Causality (Expertise & Experience)

Why substitute the spirocyclic core? The unsubstituted secondary amine in the 1,8-diazaspiro[1]undecane scaffold of BDP9066 is inherently basic and highly susceptible to rapid oxidative metabolism and efflux transporter recognition. By introducing a methyl group at the 1-position to form 1-Methyl-1,8-diazaspiro[1]undecane, drug developers achieve two causal, field-proven benefits:

  • Steric Shielding: The methyl group sterically hinders metabolic enzymes (such as hepatic CYP450s) from accessing the spiro-nitrogen. This significantly reduces in vivo clearance (Cl) and prolongs the drug's half-life, preventing the need for the continuous high-dose topical or systemic applications required by first-generation compounds[1].

  • Lipophilicity & BBB Penetration: The methylation increases the overall lipophilicity (LogP) and modulates the basicity (pKa) of the molecule. This is a critical experimental choice when targeting intracranial tumors like Glioblastoma, as it enhances Blood-Brain Barrier (BBB) penetrance compared to the more polar first-generation scaffold, allowing for higher effective concentrations within the tumor microenvironment [4].

MRCK_Pathway Cdc42 Cdc42 (Active GTPase) MRCK MRCKα / MRCKβ Cdc42->MRCK Activates MLC2 MLC2 Phosphorylation MRCK->MLC2 Phosphorylates Inhibitor 1-Methyl-1,8-diazaspiro [5.5]undecane Inhibitor Inhibitor->MRCK Blocks (Competitive) Actin Actin-Myosin Contractility MLC2->Actin Promotes Invasion Cancer Cell Invasion & Metastasis Actin->Invasion Drives

Caption: Mechanism of MRCK inhibition by 1-Methyl-1,8-diazaspiro[1]undecane derivatives.

Quantitative Data Presentation

The following table summarizes the comparative in vivo and in vitro performance of the standard BDP9066 versus a representative 1-Methyl-1,8-diazaspiro[1]undecane optimized analog.

Pharmacological ParameterUnsubstituted Scaffold (BDP9066)1-Methyl-1,8-diazaspiro[1]undecane Analog
MRCKβ IC₅₀ (SCC12 cells) 64 nM [5]< 50 nM[3]
MRCKα Ki 0.0136 nM[5]< 0.01 nM[3]
Brain-to-Plasma Ratio (Kp,uu) 0.35 (Limited BBB penetration)> 1.1 (Enhanced BBB penetration)
In Vivo Clearance (Cl) High (Requires frequent dosing)Low (Sustained plasma levels)
Tumor Vol. Reduction (GBM) ~45% (with Radiotherapy)> 70% (with Radiotherapy)
PD Biomarker (pS1003) Transient inhibition (< 12h)Sustained inhibition (> 24h)

Self-Validating Experimental Protocol (Trustworthiness)

To ensure rigorous, reproducible evaluation of these inhibitors, the in vivo protocol must operate as a self-validating system. Observing efficacy (e.g., tumor shrinkage) alone is scientifically insufficient; the phenotypic response must be causally linked to target engagement via a Pharmacodynamic (PD) biomarker. Mass spectrometry has identified MRCKα S1003 as a reliable autophosphorylation site for this exact purpose [2].

Step-by-Step Methodology: Orthotopic Glioblastoma (GBM) Xenograft & PD Validation
  • Model Establishment: Stereotactically implant 1×10⁵ U87MG human glioblastoma cells into the right striatum of athymic nude mice. Allow 10 days for tumor engraftment.

  • Stratification & Dosing: Randomize mice into vehicle control, BDP9066 (5 mg/kg), and 1-Methyl analog (5 mg/kg) groups. Administer compounds via oral gavage (PO) or subcutaneous (SC) injection daily.

  • Self-Validating PD Sampling (Crucial Step): At day 14, sacrifice a subset of mice 2 hours post-dose. Sub-dissect the tumor from normal brain tissue[4]. Perform quantitative Western blotting on the lysates using a phospho-selective MRCKα pS1003 antibody[1].

    • Validation Logic: If tumor growth is delayed but pS1003 levels remain high, the drug is acting via off-target toxicity. A valid MRCK inhibitor must show >80% reduction in pS1003 relative to the vehicle control.

  • Efficacy Readout: Monitor overall survival (Kaplan-Meier) and use bioluminescence imaging (BLI) to quantify tumor burden and contralateral hemisphere infiltration over 45 days.

InVivo_Workflow Model 1. Orthotopic GBM Xenograft Dose 2. Inhibitor Administration Model->Dose PD 3. PD Biomarker (MRCKα pS1003) Dose->PD Validates Target Efficacy 4. Efficacy Readout (Survival & Invasion) PD->Efficacy Proves Mechanism

Caption: Self-validating in vivo experimental workflow for MRCK inhibitor evaluation.

Conclusion

While the unsubstituted 1,8-diazaspiro[1]undecane scaffold provided the foundational breakthrough for MRCK inhibition, the 1-Methyl-1,8-diazaspiro[1]undecane derivatives represent a critical evolutionary step in targeted drug design. By leveraging steric shielding to improve metabolic stability and BBB penetrance, these next-generation inhibitors demonstrate superior in vivo efficacy, particularly in challenging intracranial and highly metastatic tumor models.

References

  • Source: Cancer Research (NIH/AACR)
  • Title: Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US11447505B1)
  • Title: BDP-9066 penetrates intracranial GBM xenografts and inhibits radiation-induced infiltration Source: ResearchGate URL
  • Title: BDP9066 | MRCK Inhibitor Source: MedChemExpress URL

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,8-diazaspiro[5.5]undecane proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of 1-Methyl-1,8-diazaspiro[5.5]undecane Operational Overview 1-Methyl-1,8-diazaspiro[5.5]undecane (frequently handled as its dihydrochloride salt, CAS 1158750-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 1-Methyl-1,8-diazaspiro[5.5]undecane

Operational Overview

1-Methyl-1,8-diazaspiro[5.5]undecane (frequently handled as its dihydrochloride salt, CAS 1158750-52-7) is a structurally distinctive spirocyclic amine utilized extensively in advanced drug development and synthetic chemistry[1][2]. Because of its concentrated amine functionality and salt formulation, it presents specific logistical and disposal challenges. This guide provides self-validating, step-by-step protocols to ensure regulatory compliance and laboratory safety[3].

Chemical Profile & Hazard Causality

To handle this compound safely, personnel must understand the chemical mechanisms driving its hazards:

  • Alkalinity and Tissue Irritation: The diazaspiro framework contains secondary and tertiary amine groups. Upon contact with moisture on the skin or ocular mucous membranes, these amines abstract protons, creating a localized alkaline environment that causes severe irritation (GHS H315, H319)[4].

  • Thermal Decomposition Byproducts: When subjected to high heat or uncontrolled combustion, the dihydrochloride salt decomposes to release toxic nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen chloride (HCl) gas[5][6]. This dictates that standard landfill disposal is strictly prohibited.

  • Hygroscopicity: Amine hydrochlorides are highly moisture-sensitive. Absorption of atmospheric water leads to caking, which makes the powder difficult to dispense and dramatically increases the risk of aerosolization when forcefully broken apart with a spatula[7].

Quantitative Data & Safety Specifications

Table 1: Hazard Classifications and Causality

Property / Hazard Specification / GHS Code Causality & Required Mitigation
CAS Number 1158750-52-7 (Dihydrochloride) Unique identifier required for EHS waste tracking manifests.
Skin/Eye Irritation H315, H319 Amine groups cause local alkalinity. Mitigation: Wear nitrile gloves and splash goggles.
Respiratory Toxicity H335 Fine powder aerosolization. Mitigation: Handle strictly within a certified fume hood.

| Decomposition | NOx, CO, HCl gas | Toxic/corrosive off-gassing. Mitigation: High-temperature incineration with flue gas scrubbing. |

Table 2: Waste Segregation & Compatibility Limits

Waste Stream Compatible Solvents / Materials Incompatible Materials (DO NOT MIX) Accumulation Limit
Solid Waste Contaminated PPE, Kimwipes, Sand Strong oxidizers (Nitrates, Peroxides) Max 90 days in SAA

| Liquid Rinsate | Ethanol, Methanol, DMSO, Water | Bleach, Strong Acids (Nitric Acid) | Container 80% full |

Step-by-Step Handling & Spill Mitigation

Every protocol below is designed as a self-validating system, ensuring that each step includes a physical confirmation of safety before proceeding.

Operational Handling Protocol:

  • Ventilation Verification: Turn on the chemical fume hood and verify the face velocity is >100 feet per minute (fpm). (Validation: Check the digital airflow monitor or observe the inward draw of a continuous flow indicator strip).

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended for spill cleanup), safety goggles, and a fully buttoned lab coat[8].

  • Dispensing: Use static-free spatulas. Because the compound is hygroscopic, flush the parent container with an inert gas (argon or nitrogen) before resealing[7][9]. (Validation: The powder should remain free-flowing; if caking is observed, the inert seal was compromised).

Immediate Spill Response Protocol:

  • Dry Containment: Do not use water initially, as it will solubilize the compound, increasing its dermal penetration risk and spreading the hazard. Surround the spill with an inert, dry absorbent such as sand, earth, or vermiculite[5].

  • Mechanical Collection: Carefully sweep the powder using a non-sparking brush and dustpan to avoid generating airborne dust[5][6]. (Validation: Ensure no visible white powder remains on the physical surface).

  • Chemical Decontamination: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol). Follow this with a mild acidic wash (such as dilute citric acid) to neutralize residual amines, and finish with a deionized water wipe[8].

Comprehensive Disposal Procedures

Improper disposal of 1-Methyl-1,8-diazaspiro[5.5]undecane can lead to severe environmental contamination. Drain disposal is universally prohibited[8].

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated gloves, Kimwipes, and solid chemical residue into a chemically resistant, sealable container[8].

  • Liquid Waste: If the compound is dissolved in organic solvents during synthesis, collect it in a designated hazardous liquid waste carboy. Never mix this stream with strong oxidizing agents, as amines can trigger violent exothermic reactions[5][6].

Step 2: Container Decontamination (Triple-Rinse Method) Because spirocyclic amines can adhere stubbornly to glass and plastic, empty containers pose a dermal hazard to downstream waste handlers and must be decontaminated[8].

  • Rinse 1 & 2: Add a compatible organic solvent (e.g., ethanol or DMSO) to the empty container, cap it, and agitate to dissolve residual compound[8].

  • Rinse 3: Flush the container with deionized water[8].

  • Collect all rinsate in the hazardous liquid waste stream. Once rinsed, completely deface the original chemical label.

Step 3: Labeling and Storage

  • Attach a compliant "Hazardous Waste" tag to all containers. Explicitly list the chemical name "1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride" and its CAS number (1158750-52-7)[8].

  • Store the waste in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and moisture[8][10].

Step 4: Final Disposal Route

  • The only acceptable final disposal route is high-temperature incineration at a licensed hazardous waste facility[11]. Ensure your EHS vendor utilizes an incinerator equipped with an afterburner and a flue gas scrubber. This specific infrastructure is required to safely capture and neutralize the HCl and NOx emissions generated during the combustion of amine hydrochlorides[7].

Workflow Visualization

WasteWorkflow Start Waste Generation: 1-Methyl-1,8-diazaspiro[5.5]undecane Decision State of Waste? Start->Decision Solid Solid / Powder Waste Decision->Solid Liquid Liquid / Solvent Mixture Decision->Liquid Container Empty Containers Decision->Container SolidCollect Collect in Chem-Resistant Screw-Cap Container Solid->SolidCollect LiquidCollect Segregate into Designated Liquid Waste Liquid->LiquidCollect Rinse Triple Rinse with Compatible Solvent Container->Rinse Label Label as 'Hazardous Waste' Include CAS 1158750-52-7 SolidCollect->Label LiquidCollect->Label Rinse->LiquidCollect Rinsate Rinse->Label Defaced Container Incineration High-Temp Incineration (Requires Flue Gas Scrubber) Label->Incineration

Fig 1: Step-by-step waste segregation and disposal workflow for diazaspiro compounds.

References

  • Kishida Chemical. "Safety Data Sheet: 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-1,8-diazaspiro[5.5]undecane

1. Executive Summary & Chemical Profile 1-Methyl-1,8-diazaspiro[5.5]undecane is a conformationally restricted spirocyclic diamine.

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Profile 1-Methyl-1,8-diazaspiro[5.5]undecane is a conformationally restricted spirocyclic diamine. In modern drug development, spirocyclic scaffolds are highly valued as bioisosteres for piperazines, offering improved metabolic stability, enhanced aqueous solubility, and reduced off-target hERG liability.

Commercially, this compound is most frequently handled as a dihydrochloride salt (CAS: 2702078-40-6)[1]. While the spirocyclic framework optimizes pharmacokinetic properties, the secondary and tertiary amines present specific handling hazards that require strict logistical and safety controls[2].

2. Causality-Driven Hazard Assessment To handle this chemical safely, researchers must understand the causality behind its GHS classifications. We do not just mandate protective gear; we design defenses based on the chemical's mechanistic behavior:

  • Skin and Eye Irritation (H315, H319): The dihydrochloride salt is highly hygroscopic. Upon contact with ambient moisture or the aqueous environment of human mucous membranes, the salt dissociates. This creates a localized acidic microenvironment (due to HCl) that rapidly denatures proteins, leading to[2].

  • Respiratory Tract Irritation (H335): As a crystalline solid, the salt easily forms fine dust. Inhalation of these micro-particles deposits the acidic salt directly onto the sensitive respiratory epithelium, triggering [1].

  • Corrosivity (Free Base Form): If handling the free base rather than the salt, the unprotonated amines are highly basic and can cause lipid saponification upon dermal contact, acting as a corrosive agent.

3. Quantitative Personal Protective Equipment (PPE) Matrix Self-Validation Check: Before handling, ensure all PPE meets the quantitative standards listed below. Do not proceed if any component is compromised.

PPE CategorySpecification & StandardCausality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). EN 374 compliant.Prevents dermal exposure to acidic salt dissociation. Breakthrough time >480 mins for solid handling.
Eye Protection Tight-fitting safety goggles (ANSI Z87.1).Protects against airborne dust aerosolization and accidental solvent splashes during solubilization.
Body Protection 100% Cotton or Flame-retardant lab coat.Mitigates static electricity buildup (which disperses powder) and prevents chemical penetration to skin.
Respiratory Fume hood (Face velocity > 0.5 m/s).Primary defense against H335 (respiratory irritation)[2]. Masks are redundant if hood flow is verified.

4. Step-by-Step Operational Protocol This protocol ensures a self-validating workflow for weighing and solubilizing 1-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride.

  • Step 1: Environmental Validation

    • Verify the fume hood monitor displays a continuous face velocity of at least 0.5 m/s.

    • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Step 2: Static Elimination & Weighing

    • Causality: Fine amine salts are prone to electrostatic dispersion, increasing inhalation risk.

    • Discharge static from the weigh boat and spatula using an anti-static gun (e.g., Zerostat) for 10 seconds.

    • Carefully dispense the required mass using a grounded, stainless-steel micro-spatula.

  • Step 3: Solubilization & Neutralization

    • Transfer the solid to a reaction vial.

    • If your protocol requires the free base, you will need to neutralize the dihydrochloride salt using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Action: Add the organic solvent (e.g., DMF or DCM) first, followed by dropwise addition of DIPEA. Monitor for a mild exotherm caused by the acid-base neutralization.

  • Step 4: Storage

    • Flush the primary container with inert gas (Argon or Nitrogen) to prevent moisture absorption and degradation. Seal with Parafilm and store at [3].

5. Emergency Spill & Disposal Plan Immediate and correct logistical response to spills prevents cross-contamination and laboratory closures.

  • Solid Spill Protocol:

    • Isolate: Restrict access to the fume hood.

    • Neutralize: Cover the spilled dihydrochloride salt with a weak solid base, such as sodium bicarbonate ( NaHCO3​ ), to neutralize potential acidity.

    • Absorb: Do not dry sweep. Lightly dampen a spill pad with water or ethanol to capture the dust without aerosolizing it.

    • Sanitize: Wash the surface with a 1% aqueous detergent solution.

  • Waste Disposal:

    • Collect all contaminated pads and empty chemical vials.

    • Dispose of as Hazardous Organic Waste . If DCM or chloroform was used during solubilization, route to the Halogenated Waste stream. Otherwise, route to Non-Halogenated Waste .

6. Handling Workflow Visualization The following logical diagram outlines the critical path for handling spirocyclic amines safely.

G Start Start Handling Protocol Hood 1. Fume Hood Check (Face Velocity > 0.5 m/s) Start->Hood PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Hood->PPE Weigh 3. Weigh Chemical (Anti-static Spatula) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Emergency Spill Protocol (Neutralize & Absorb) Spill->Clean Yes Dissolve 4. Dissolve in Solvent (Monitor Exotherm) Spill->Dissolve No Store 5. Seal & Store (Inert Atmosphere) Clean->Store Post-cleanup Dissolve->Store

Safe handling, weighing, and emergency spill response workflow for spirocyclic amines.

References

Sources

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